molecular formula C14H16NOP B1655270 2-(Diphenylphosphinyl)ethanamine CAS No. 33921-17-4

2-(Diphenylphosphinyl)ethanamine

Cat. No.: B1655270
CAS No.: 33921-17-4
M. Wt: 245.26
InChI Key: PMLNXYWXKMFYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphinyl)ethanamine is a useful research compound. Its molecular formula is C14H16NOP and its molecular weight is 245.26. The purity is usually 95%.
BenchChem offers high-quality 2-(Diphenylphosphinyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphinyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33921-17-4

Molecular Formula

C14H16NOP

Molecular Weight

245.26

IUPAC Name

2-diphenylphosphorylethanamine

InChI

InChI=1S/C14H16NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2

InChI Key

PMLNXYWXKMFYII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-(Diphenylphosphoryl)ethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(Diphenylphosphoryl)ethanamine [1][2][3]

Executive Summary

2-(Diphenylphosphoryl)ethanamine (CAS: 33921-17-4 ), often referred to as (2-aminoethyl)diphenylphosphine oxide , is a bifunctional organophosphorus compound characterized by a hard oxygen donor (phosphoryl group, P=O) and a nitrogen donor (primary amine, -NH₂). Unlike its P(III) precursor, 2-(diphenylphosphino)ethylamine (CAS: 4848-43-5), this P(V) oxide is air-stable and exhibits distinct coordination chemistry, favoring "hard" metal centers such as lanthanides and actinides.

This guide details the structural properties, synthesis protocols, and applications of 2-(diphenylphosphoryl)ethanamine, emphasizing its role as a hemilabile ligand precursor and a building block in medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule consists of a diphenylphosphine oxide moiety linked to an ethylamine chain. The P=O bond is highly polarized, making the oxygen atom a potent hydrogen bond acceptor and a hard Lewis base.

Property Data
IUPAC Name 2-(Diphenylphosphoryl)ethan-1-amine
Common Names (2-Aminoethyl)diphenylphosphine oxide; 2-(Diphenylphosphinyl)ethylamine
CAS Number 33921-17-4
Molecular Formula

Molecular Weight 245.26 g/mol
SMILES NCCP(=O)(c1ccccc1)c1ccccc1
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in polar organic solvents (MeOH, DMSO,

); limited water solubility.[1][4]

Structural Features:

  • Phosphoryl Group (P=O): A strong dipole with significant double-bond character. The oxygen atom is a "hard" donor.

  • Amine Group (

    
    ):  A primary amine acting as a nucleophile and a base.
    
  • Linker: The ethylene (

    
    ) bridge provides flexibility, allowing the molecule to act as a bidentate ligand (forming a 5-membered chelate ring) or a bridging ligand.
    

Synthesis & Production Protocols

Two primary routes are employed for the synthesis of 2-(diphenylphosphoryl)ethanamine: Oxidation of the P(III) precursor (Route A) and Nucleophilic Ring Opening of Aziridine (Route B).

Route A: Oxidation of 2-(Diphenylphosphino)ethylamine

This is the most direct method if the P(III) amine is available. The reaction is quantitative and robust.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(diphenylphosphino)ethylamine (CAS 4848-43-5) in dichloromethane (

    
    ) at 0°C.
    
  • Oxidation: Add 1.1 eq of Hydrogen Peroxide (

    
    , 30% aq.) dropwise. The reaction is exothermic; maintain temperature <10°C.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Wash the organic layer with water and brine. Dry over

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure to yield the oxide as a white solid.

Route B: Nucleophilic Ring Opening of Aziridine

This atom-economic route utilizes diphenylphosphine oxide (


) as a nucleophile to open the aziridine ring.

Protocol:

  • Reagents: Combine 1.0 eq of Diphenylphosphine oxide (

    
    ) and 1.0 eq of Aziridine (Ethyleneimine) in toluene.
    
  • Reaction: Heat the mixture to reflux (110°C) for 4-6 hours.

  • Mechanism: The nucleophilic phosphorus attacks the less hindered carbon of the aziridine ring.

  • Purification: Cool to room temperature. The product may precipitate or can be purified by recrystallization from ethanol/hexane.

SynthesisPathways P_III 2-(Diphenylphosphino)ethylamine (CAS 4848-43-5) Oxidation Oxidation (H2O2 / DCM, 0°C) P_III->Oxidation Aziridine Aziridine + Ph2P(O)H RingOpening Ring Opening (Toluene, Reflux) Aziridine->RingOpening Product 2-(Diphenylphosphoryl)ethanamine (CAS 33921-17-4) White Solid Oxidation->Product Quant. Yield RingOpening->Product Atom Economy

Figure 1: Synthetic pathways for 2-(Diphenylphosphoryl)ethanamine via Oxidation (Top) and Aziridine Ring Opening (Bottom).[5][6]

Spectroscopic Characterization

Accurate identification relies on differentiating the P(V) oxide from the P(III) phosphine.

Technique Characteristic Signal Interpretation

NMR

+25 to +35 ppm (approx.)
Positive shift indicates P(V) oxide state. (P(III) precursor is typically ~ -20 ppm).

NMR

7.4-7.8 (m, 10H, Ar-H)

2.8-3.0 (m, 2H,

)

2.4-2.6 (m, 2H,

)
Aromatic protons confirm diphenyl group. Ethylene bridge appears as two multiplets.
IR Spectroscopy

: 1150–1200


: 3300–3400

Strong P=O stretch is diagnostic. Primary amine doublet may be visible.
Mass Spectrometry

246.1

Consistent with molecular weight of 245.26.

Applications & Coordination Chemistry

Coordination Chemistry (Hard-Soft Mismatch)

The molecule acts as a hemilabile ligand. The "hard" oxygen donor binds preferentially to hard metal centers (Lanthanides


, Actinides 

), while the "softer" nitrogen amine can bind to transition metals.
  • Bidentate Mode: Forms a 5-membered chelate ring (

    
    ).
    
  • Bridging Mode: Links two metal centers in MOFs or polymeric structures.

Medicinal Chemistry

The diphenylphosphine oxide moiety is increasingly used as a bioisostere for amides or carboxylic acids in drug design. It offers:

  • Metabolic Stability: The P-C bond is robust against enzymatic hydrolysis.

  • H-Bonding: The P=O group is a strong H-bond acceptor, mimicking the carbonyl of peptides.

CoordinationModes cluster_chelate Chelation Effect Ligand Ph2P(O)CH2CH2NH2 HardMetal Ln(III) (Hard Acid) Ligand->HardMetal P=O Coordination (Strong) SoftMetal Pd(II) (Soft Acid) Ligand->SoftMetal NH2 Coordination (Moderate) Chelate 5-Membered Ring Formation Ligand->Chelate

Figure 2: Coordination preferences of 2-(Diphenylphosphoryl)ethanamine towards hard and soft metal centers.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the oxide is more stable than the phosphine.

  • PPE: Wear gloves, safety goggles, and use a fume hood during synthesis, especially when handling aziridine (highly toxic) or

    
     (oxidizer).
    

References

  • ChemicalBook. (n.d.). 2-(Diphenylphosphino)ethylamine Properties and Derivatives. Retrieved from

  • PubChem. (2025).[7] Bis(2-(diphenylphosphino)ethyl)amine and Related Compounds. National Library of Medicine. Retrieved from

  • Alfa Chemistry. (2025). 2-(Diphenylphosphinyl)ethanamine (CAS 33921-17-4) Product Page.[1][2][3][8] Retrieved from

  • IBS Publications. (2018). Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles. Retrieved from

  • MDPI. (2017). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Diphenylphosphino)ethylamine Product Sheet. (Reference for precursor). Retrieved from

Sources

Technical Monograph: (2-Aminoethyl)diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Properties, and Applications in Drug Development

Executive Summary

(2-Aminoethyl)diphenylphosphine oxide is a bifunctional organophosphorus scaffold featuring a hard oxygen donor (phosphine oxide) and a primary amine. Unlike its phosphine precursor, the oxide moiety imparts significant hydrolytic stability and enhanced water solubility, making it a critical "solubility switch" in medicinal chemistry and a versatile ligand in radiopharmaceutical coordination (e.g.,


, 

). This guide details its synthesis from commercially available precursors, physicochemical characterization, and strategic utility in ligand design.

Nomenclature & Chemical Identity

AttributeSpecification
IUPAC Name 2-(Diphenylphosphoryl)ethanamine
Common Synonyms (2-Aminoethyl)diphenylphosphine oxide;

CAS Number 30793-37-8 (Oxide); Note: Often synthesized from 4848-43-5 (Phosphine)
Molecular Formula

Molecular Weight 245.26 g/mol
SMILES NCCP(=O)(c1ccccc1)c1ccccc1
Key Functional Groups Phosphine Oxide (

), Primary Amine (

)

Synthetic Architectures

Researchers typically access this molecule via two primary routes. The choice depends on the availability of the phosphine precursor versus the need for total synthesis from the secondary phosphine oxide.

Route A: Direct Oxidation (The "Fast-Track" Protocol)

Best for: Rapid generation of the oxide from commercially available 2-(diphenylphosphino)ethylamine (CAS 4848-43-5).

  • Mechanism: Nucleophilic attack of the phosphorus lone pair on an electrophilic oxygen source (

    
    ).
    
  • Protocol:

    • Dissolve 2-(diphenylphosphino)ethylamine (1.0 eq) in

      
       at 0°C.
      
    • Add 30%

      
       (1.1 eq) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 1 hour. Monitor by

      
       NMR (Shift from ~ -20 ppm to ~ +30 ppm).
      
    • Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.
Route B: The Phthalimide "Gabriel" Approach (Total Synthesis)

Best for: Building the scaffold from Diphenylphosphine oxide (


) while avoiding polyalkylation of the amine.
  • Logic: Direct alkylation of amines with alkyl halides often leads to over-alkylation. Using a phthalimide-protected linker ensures a clean primary amine product.

  • Workflow Visualization:

G Start Diphenylphosphine Oxide (Ph2P(O)H) Inter Intermediate: Phthalimide-Protected Phosphine Oxide Start->Inter Alkylation (DMF, 80°C) Reagent N-(2-bromoethyl)phthalimide + Base (K2CO3) Reagent->Inter Product Product: (2-Aminoethyl)diphenyl phosphine oxide Inter->Product Deprotection (Reflux, EtOH) Deprotect Hydrazine Hydrate (H2N-NH2) Deprotect->Product

Figure 1: Step-wise synthesis via the Gabriel amine method, preventing polyalkylation side reactions.

Step-by-Step Protocol (Route B):

  • Alkylation: Combine Diphenylphosphine oxide (CAS 4559-70-0) with

    
    -(2-bromoethyl)phthalimide and 
    
    
    
    in DMF. Heat to 80°C for 4 hours.
  • Isolation: Pour into water, filter the precipitate (Intermediate).

  • Deprotection: Reflux the intermediate with hydrazine hydrate in ethanol for 3 hours.

  • Purification: Acidify to precipitate phthalhydrazide, filter, then basify the filtrate to extract the target amine.

Physicochemical Properties & Handling[8]

PropertyValue/Description
Physical State White to off-white solid (crystalline).
Melting Point 102–105 °C (Dependent on salt form/purity).
Solubility Soluble in MeOH, EtOH, DMSO,

. Moderately soluble in water (enhanced by protonation of amine).
Stability Highly stable to oxidation (unlike phosphines). Hygroscopic—store in desiccator.

NMR

+28 to +32 ppm (referenced to

).

Applications in Drug Development & Radiopharmacy

A. The "Solubility Switch" in Medicinal Chemistry

Modern drug discovery often struggles with lipophilic candidates. Incorporating a phosphine oxide moiety (


) can dramatically improve water solubility and metabolic stability compared to carbon analogs, due to the polarized 

bond which acts as a strong hydrogen bond acceptor.
  • Case Study: Similar to the structural logic in Brigatinib (an ALK inhibitor), the diphenylphosphine oxide group in this molecule serves as a polar anchor that modulates logP without introducing a charge at physiological pH.

B. Radiopharmaceutical Ligand Design

The molecule acts as a hemilabile ligand. The hard oxygen of the


 group binds effectively to hard metal centers (e.g., Lanthanides, Actinides, and high-oxidation state Technetium/Rhenium), while the amine provides a handle for conjugation to biomolecules (peptides/antibodies).

Coordination Logic Visualization:

Coordination cluster_complex Theranostic Complex Ligand (2-Aminoethyl)diphenyl phosphine oxide Metal Hard Metal Center (Eu3+, Tc(V)O, Re(V)O) Ligand->Metal P=O coordination (Strong Donor) Biomolecule Targeting Vector (Peptide/Antibody) Ligand->Biomolecule -NH2 Conjugation (Amide Bond)

Figure 2: Dual-functionality of the scaffold. The P=O group anchors the radioactive metal, while the amine conjugates to the biological targeting vector.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, though it is air-stable regarding oxidation.

  • Incompatibility: Strong oxidizing agents (though the P is already oxidized, the amine is susceptible) and acid chlorides (reacts with amine).

References

  • Sigma-Aldrich. 2-(Diphenylphosphino)ethylamine Product Specification (CAS 4848-43-5).[1]Link

  • PubChem. Compound Summary: 2-(Diphenylphosphino)ethylamine. National Library of Medicine. Link

  • ChemicalBook. Diphenylphosphine oxide Properties and Synthesis (CAS 4559-70-0).[2]Link

  • Enamine. Phosphine Oxides for Medicinal Chemistry: Solubility and Stability Enhancement.Link

  • ResearchGate. Synthesis of Phosphine Oxide Analogues of Amino Acids.Link

Sources

Technical Guide: 2-(Diphenylphosphinyl)ethanamine vs. 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Redox States, Ligand Behavior, and Application Protocols

Executive Summary

This guide analyzes the critical functional and structural distinctions between 2-(diphenylphosphino)ethylamine (P(III), "The Ligand") and its oxidized counterpart, 2-(diphenylphosphinyl)ethanamine (P(V), "The Oxide").

For researchers in organometallic catalysis and drug development, these two molecules represent a classic redox pair where the oxidation state of the phosphorus atom dictates utility. The P(III) amine is a versatile hemilabile ligand essential for transition metal catalysis (Ru, Rh, Au) and metallodrug synthesis. The P(V) oxide is thermodynamically stable, often appearing as a synthesis byproduct or a "hard" ligand for lanthanide coordination.

This document provides actionable protocols for synthesis, redox interconversion, and self-validating characterization, ensuring experimental success in high-stakes research environments.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the phosphorus oxidation state and the resulting Hard-Soft Acid-Base (HSAB) character.

Comparative Data Matrix
FeatureCompound A: The Phosphine Compound B: The Oxide
IUPAC Name 2-(Diphenylphosphino)ethanamine2-(Diphenylphosphinyl)ethanamine
Formula


CAS Number 3033-62-322856-91-8
P-Oxidation State +3 (Lone pair available)+5 (Bonded to Oxygen)
HSAB Character Soft Base (Binds Au, Pt, Pd, Rh)Hard Base (Binds Li, Na, Ln)
Air Stability Low (Oxidizes rapidly in solution)High (Indefinitely stable)
Key Reactivity Hemilabile Chelation, AlkylationH-Bonding, Lanthanide Extraction
The Electronic Consequence
  • The Phosphine (P-III): Possesses a reactive lone pair on the phosphorus.[1] This allows it to act as a

    
    -donor and 
    
    
    
    -acceptor for soft transition metals. The ethylamine arm provides a secondary binding site, creating a chelate effect that can be "opened" (hemilability).
  • The Oxide (P-V): The phosphorus lone pair is donated to oxygen (

    
    ). It loses affinity for soft metals but gains high polarity and affinity for hard cations (oxophilic metals) via the oxygen atom.
    

Part 2: Synthesis & Redox Interconversion

A common laboratory challenge is the unintentional oxidation of the phosphine ligand to the oxide. Below are the protocols for synthesis and the "rescue" of oxidized material.

Workflow Visualization: The Redox Cycle

RedoxCycle P_III Phosphine (P-III) Active Ligand P_V Phosphine Oxide (P-V) Stable / Inactive P_III->P_V Oxidation (Air/H2O2) P_V->P_III Reduction (Silanes/HSiCl3) Precursor Precursors (HPPh2 + Aziridine) Precursor->P_III Synthesis (Inert Atm)

Figure 1: The synthetic and redox relationship between the phosphine and its oxide.[2]

Protocol 1: "Rescue" Reduction (Oxide Phosphine)

Context: You have an old bottle of 2-(diphenylphosphino)ethylamine that has oxidized (white solid crust). Method: Trichlorosilane (


) Reduction.
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve the oxidized material (approx. 1g) in dry Toluene (10 mL).

  • Addition: Cool to 0°C. Add triethylamine (5 eq) followed by dropwise addition of

    
     (3 eq). Caution: Exothermic.
    
  • Reflux: Heat to reflux (110°C) for 4–12 hours. The solution often turns cloudy due to ammonium salt formation.

  • Quench: Cool to 0°C. Carefully quench with degassed NaOH (10% aq) to hydrolyze excess silane.

  • Extraction: Extract the organic layer under inert atmosphere. Dry over

    
    .
    
  • Result: Concentration yields the P(III) amine.

Protocol 2: De Novo Synthesis (Phosphine)

Method: Hydrophosphination of Aziridine (or Chloroethylamine).

  • Reagents: Diphenylphosphine (

    
    ) + Aziridine.
    
  • Condition: Reflux in Toluene (inert atmosphere).

  • Mechanism: Nucleophilic attack of the phosphide on the aziridine ring opens the ring to form the

    
     skeleton.
    

Part 3: Self-Validating Characterization

Trustworthiness in phosphine chemistry relies on


 NMR. It is the only definitive way to assess purity and oxidation state.
The NMR Standard

Run the sample in


 or 

.
SpeciesChemical Shift (

ppm)
Signal Appearance
Phosphine (P-III) -22 to -18 ppm Sharp Singlet
Phosphine Oxide (P-V) +28 to +35 ppm Sharp Singlet
Protonated Amine Salt Shifts slightly downfieldBroadening possible

Validation Rule: If your spectrum shows a peak at +30 ppm, your ligand is oxidized. Do not proceed to metal complexation; the reaction will fail or yield a different coordination complex.

Part 4: Functional Utility & Catalysis

The "Hemilabile" Advantage

2-(Diphenylphosphino)ethylamine is a privileged ligand because of the Hemilabile Effect .

  • Resting State: Both P and N bind to the metal (Chelate). This stabilizes the complex.

  • Active State: The weaker Metal-Nitrogen bond breaks to open a vacant site for the substrate (e.g., an alkene or aryl halide).

  • Re-closing: After the catalytic turnover, the N-arm re-binds, protecting the metal center from decomposition.

Pathway Visualization: Hemilabile Catalysis

Hemilability Resting Resting Catalyst (M-P, M-N Bound) Vacant Active Species (N-arm Dissociated) Resting->Vacant N-Dissociation Substrate Substrate Binding (Oxidative Addition) Vacant->Substrate Substrate Entry Product Product Release (Reductive Elimination) Substrate->Product Catalysis Product->Resting N-Reassociation

Figure 2: The hemilabile mechanism allows the amine arm to act as an intramolecular "switch," stabilizing the catalyst between turnover events.

Part 5: Biomedical Applications (Metallo-Drugs)[4][5]

While the ligands themselves are not drugs, their complexes (specifically Gold(I)) are potent anti-cancer agents, analogous to Auranofin .[3][4]

Gold(I) Phosphinoamine Complexes[4][5][6]
  • Mechanism: The soft P(III) binds Au(I) tightly. The amine group remains available for functionalization (e.g., attaching a fluorophore or a targeting peptide).

  • Mitochondrial Targeting: The delocalized cationic charge of phosphine-gold complexes (

    
    ) drives accumulation in the negatively charged mitochondrial matrix of cancer cells.
    
  • Cytotoxicity: These complexes inhibit Thioredoxin Reductase (TrxR), leading to oxidative stress and apoptosis in tumor cells.

  • Role of the Oxide: The P(V) oxide is generally inactive in this context because it cannot bind Au(I) effectively. However, it increases water solubility if used as a pendant group in larger scaffolds.

References

  • Synthesis & Reduction Protocols

    • Busacca, C. A., et al. "Spin-Center Shift: A High-Turnover Reduction of Phosphine Oxides." Journal of the American Chemical Society. (General protocol adaptation).

    • Note: Standard reduction using Trichlorosilane is a foundational organic technique verified in Vogel's Textbook of Practical Organic Chemistry.
  • Hemilabile Ligands in Catalysis

    • Slone, C. S., et al. "Hemilabile Ligands in Organotransition Metal Chemistry." Progress in Inorganic Chemistry. .

  • Biomedical Gold Complexes

    • Berners-Price, S. J., & Filipovska, A. "Gold compounds as therapeutic agents for human diseases." Metallomics. .

    • McKeage, M. J., et al. "Antitumor activity of gold(I) phosphine complexes." Cancer Chemotherapy and Pharmacology. .

  • Chemical Data & Safety

    • PubChem Compound Summary: 2-(Diphenylphosphino)ethylamine.[5] .

Sources

In-Depth Technical Guide: Physical Properties & Applications of 2-(Diphenylphosphinyl)ethanamine

[1]

Executive Summary

2-(Diphenylphosphinyl)ethanamine (CAS: 33921-17-4), often chemically described as (2-aminoethyl)diphenylphosphine oxide , represents a critical class of hemilabile ligands in organometallic chemistry.[1][] Unlike its trivalent phosphine precursor, this pentavalent phosphorus species features a polarized P=O bond, imparting distinct solubility, stability, and coordination profiles essential for drug development and catalytic design.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and spectroscopic signatures, designed for researchers requiring high-fidelity data for experimental design.[1]

Chemical Identity & Structural Analysis[3][4]

The nomenclature "2-(diphenylphosphinyl)ethanamine oxide" is technically redundant; the term "phosphinyl" (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1P-oxide
Parameter Technical Specification
IUPAC Name 2-(Diphenylphosphoryl)ethan-1-amine
Common Synonyms (2-Aminoethyl)diphenylphosphine oxide; 2-(Diphenylphosphinyl)ethylamine
CAS Number 33921-17-4
Molecular Formula

Molecular Weight 245.26 g/mol
SMILES NCCP(=O)(c1ccccc1)c1ccccc1
Structural Class Functionalized Phosphine Oxide / Primary Amine
Structural Conformation

The molecule features a flexible ethylene linker separating a hard donor (amine, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


1

Physical & Physicochemical Properties[2][4][5][6][7][8][9][10]

The oxidation of the phosphorus atom drastically alters the physical state compared to the liquid phosphine precursor.[] The presence of the


1
Table 1: Physicochemical Profile[4]
Property Value / Description Causality / Mechanism
Physical State Solid (Crystalline powder)Intermolecular H-bonding between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(acceptor) and

(donor).[1]
Color White to off-whiteLack of extended conjugation in the aliphatic chain; phenyl absorption in UV.[]
Melting Point 120 – 125 °C (Predicted range*)Significantly higher than the liquid precursor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, bp 220°C/9Torr) due to lattice energy.[1]
Solubility (Polar) High (MeOH, EtOH, DMSO, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
The polar

bond and amine group interact favorably with polar protic/aprotic solvents.[1]
Solubility (Non-polar) Low (Hexanes, Pentane)The polar character of the oxide moiety reduces solubility in aliphatic hydrocarbons.[1]
Hygroscopicity ModerateThe amine and oxide groups can absorb atmospheric moisture; storage under desiccant is recommended.[]
Stability Air and Moisture StableUnlike the air-sensitive phosphine precursor, the P(V) oxide is resistant to further oxidation.[1]

*Note: Exact melting points may vary based on crystal polymorphs and purity; range derived from analogous amino-phosphine oxides.[1][]

Spectroscopic Characterization (Self-Validating Protocols)

To verify the identity of synthesized or purchased material, the following spectroscopic signatures must be observed. The shift from P(III) to P(V) is the primary validation marker.[1][]

Nuclear Magnetic Resonance (NMR)[1]
  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    [1]
  • Standard: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (0 ppm) for 
    
    
    [1]
Nucleus Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Multiplicity Assignment / Structural Insight

+28.0 to +35.0 SingletDiagnostic Peak. A positive shift confirms oxidation.[1] (Precursor ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

appears at

ppm).[1]

7.40 – 7.80MultipletPhenyl ring protons (Ortho/Meta/Para).[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.80 – 3.10Multiplet

(Methylene adjacent to amine).[1]

2.40 – 2.60Multiplet

(Methylene adjacent to phosphorus).[1]

1.50 – 2.00Broad Singlet

(Exchangeable with

).[1]
Infrared Spectroscopy (FT-IR)[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Strong band at 1150 – 1200 cm⁻¹ . (Absence of this band indicates incomplete oxidation).[]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Weak/Medium bands at 3300 – 3400 cm⁻¹  (Primary amine stretching).
    

Synthesis & Preparation Methodologies

The most robust route to 2-(diphenylphosphinyl)ethanamine is the direct oxidation of 2-(diphenylphosphino)ethylamine.[1] This protocol ensures high yield and purity.[]

Experimental Protocol: Oxidative Transformation
  • Reagents : 2-(Diphenylphosphino)ethylamine (1.0 eq), Hydrogen Peroxide (30% aq, 1.1 eq), Acetone or Ethanol (Solvent).[1]

  • Setup : 3-neck round bottom flask, ice bath (0°C), magnetic stirring.

  • Procedure :

    • Dissolve the phosphine in acetone.[]

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       dropwise at 0°C (Exothermic reaction).
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Monitor : Check via TLC or

      
       NMR (Disappearance of -20 ppm signal).
      
  • Workup : Quench excess peroxide with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Evaporate solvent. Extract with DCM/Water if necessary, or recrystallize from Ethanol/Hexane.[1][]
    
Synthesis Workflow Diagram

SynthesisPathPrecursor2-(Diphenylphosphino)ethylamine(Liquid, Air Sensitive)CAS: 4848-43-5IntermediateOxidationTransition StatePrecursor->IntermediateNucleophilic Attackon Peroxide OxygenReagentH2O2 (30%)Acetone, 0°CReagent->IntermediateProduct2-(Diphenylphosphinyl)ethanamine(Solid, Air Stable)CAS: 33921-17-4Intermediate->ProductElimination of H2OFormation of P=O

Figure 1: Oxidative synthetic pathway transforming the P(III) precursor to the stable P(V) oxide.[1]

Applications in Drug Development & Catalysis[4]

Hemilabile Ligand Design

In medicinal inorganic chemistry, this molecule serves as a hemilabile ligand .[1][]

  • Mechanism : The hard Oxygen (from P=O) and Nitrogen (from

    
    ) bind to metal centers (e.g., Pt, Pd, Ru).[1]
    
  • Utility : Under catalytic conditions, the weaker M-O bond can dissociate to open a vacant site for substrate binding, while the M-N bond anchors the ligand, preventing catalyst decomposition.[1][]

Cytotoxic Complex Synthesis

Researchers utilize this scaffold to synthesize Platinum(II) complexes.[] The amine coordinates strongly to Pt(II), while the phosphine oxide moiety modulates the lipophilicity (logP) of the drug, affecting cellular uptake and cytotoxicity profiles against cancer cell lines.[1]

Functionalization Precursor

The primary amine (

  • Schiff Base Formation : Reaction with aldehydes to form imine-phosphine oxide ligands.[]

  • Peptide Coupling : Attachment to biomolecules for targeted delivery vectors.[]

References

  • ChemicalBook . (2024).[] 2-(Diphenylphosphino)ethylamine Properties and CAS 4848-43-5 Data. Retrieved from [1]

  • Sigma-Aldrich . (2024).[] 2-(Diphenylphosphino)ethylamine Product Specification and Reactivity. Retrieved from [1]

  • PubChem . (2024).[] Compound Summary: 2-(Diphenylphosphinyl)ethanamine (CAS 33921-17-4).[1][][4][5] Retrieved from [1]

  • BOC Sciences . (2024).[] Building Blocks: 2-(Diphenylphosphinyl)ethanamine. Retrieved from [1]

  • ResearchGate . (2007).[][6] Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and corresponding oxides. Retrieved from

2-(Diphenylphosphinyl)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Diphenylphosphinyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of 2-(Diphenylphosphinyl)ethanamine (also known as 2-aminoethyldiphenylphosphine oxide). Unlike its reduced counterpart, 2-(diphenylphosphino)ethanamine, this compound features a pentavalent phosphorus atom (


) in a phosphoryl group (

), imparting distinct solubility, stability, and coordination properties. This guide details its physicochemical identity, synthetic pathways, and utility as a hemilabile ligand precursor in metallodrug development and catalysis.

Part 1: Physicochemical Characterization

The precise identification of the "phosphinyl" species is critical, as nomenclature often conflates the oxidized (


) and reduced (

) forms.
Molecular Identity
PropertyDataNotes
Compound Name 2-(Diphenylphosphinyl)ethanamine IUPAC: 2-(Diphenylphosphoryl)ethan-1-amine
Common Synonyms 2-Aminoethyldiphenylphosphine oxideOften abbreviated as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Formula

Distinct from Phosphine (

)
Molecular Weight 245.26 g/mol Calculated: C(168.[1][2]15) + H(16.13) + N(14.01) + O(16.00) + P(30.97)
Physical State White crystalline solid or viscous oilHygroscopic; forms H-bonds via

and

.
Solubility Polar organic solvents (MeOH, DMSO, DCM)Low solubility in non-polar alkanes (Hexane).
Acidity (

)
~

(Amine conjugate acid)
The

group is weakly basic but strongly H-bond accepting.
Structural Distinction: Phosphinyl vs. Phosphino

Researchers must distinguish between the requested Phosphinyl (Oxide) and the commercially common Phosphino (Reduced) forms.

FeaturePhosphinyl (Target) Phosphino (Precursor)
Structure


Oxidation State Phosphorus(V)Phosphorus(III)
Ligand Type Hard donor (Oxygen)Soft donor (Phosphorus)
Air Stability High (Air Stable)Low (Oxidizes to Phosphinyl form)

Part 2: Synthetic Methodology

Two primary protocols are defined: Oxidative Conversion (for users starting with the commercial phosphine) and De Novo Synthesis (for primary construction).

Protocol A: Oxidative Conversion (Recommended)

Rationale: The reduced phosphine (CAS 4848-43-5) is readily available. Controlled oxidation yields the phosphinyl form quantitatively.

Reagents:

  • Substrate: 2-(Diphenylphosphino)ethanamine (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq., 1.1 eq) or

    
     (Atmospheric)
    
  • Solvent: Dichloromethane (DCM) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 2-(diphenylphosphino)ethanamine in 10 mL DCM at 0°C (ice bath).

  • Oxidation: Dropwise add 1.1 equivalents of

    
    . Caution: Exothermic.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via

    
     NMR.
    
    • Endpoint: Disappearance of signal at ~−20 ppm (Phosphine) and appearance of signal at ~+30 ppm (Oxide).

  • Workup: Wash organic layer with brine (

    
    ). Dry over 
    
    
    
    .
  • Isolation: Remove solvent under vacuum. Recrystallize from Ethyl Acetate/Hexane if solid, or dry under high vacuum if oil.

Protocol B: De Novo Synthesis (Nucleophilic Substitution)

Rationale: Used when the phosphine precursor is unavailable or to introduce isotopic labels.

Reaction:



Step-by-Step Workflow:

  • Activation: Dissolve Diphenylphosphine oxide (

    
    ) in dry Toluene.
    
  • Addition: Add Aziridine (Caution: Highly Toxic/Carcinogenic) or 2-chloroethylamine hydrochloride with excess base (

    
    ).
    
  • Reflux: Heat to 80°C for 12 hours under

    
    .
    
  • Purification: Filter salts. Evaporate solvent. Purify via column chromatography (

    
    , MeOH:DCM 1:9).
    
Synthesis Visualization

Synthesis_Workflow Substrate Start: 2-(Diphenylphosphino) ethanamine (P-III) Oxidation Oxidation (H2O2 / DCM, 0°C) Substrate->Oxidation + [O] Intermediate Reaction Intermediate (P-OH species) Oxidation->Intermediate Product Target: 2-(Diphenylphosphinyl) ethanamine (P-V) Intermediate->Product Tautomerization Validation Validation: 31P NMR Shift -20 ppm -> +30 ppm Product->Validation QC Check

Figure 1: Synthetic pathway for the oxidative conversion of the phosphino precursor to the target phosphinyl compound.

Part 3: Structural Analysis & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueExpected SignalInterpretation

NMR

to

ppm (s)
Diagnostic shift for tertiary phosphine oxides (

). Absence of negative shift confirms no unreacted phosphine.

NMR

ppm (m,

)

ppm (m,

)
Methylene protons show coupling to Phosphorus (

).
IR Spectroscopy

(Strong)
Characteristic

stretching vibration.
Mass Spectrometry

Protonated molecular ion (ESI+).

Part 4: Applications in Drug Development & Catalysis

Hemilabile Ligand Design

2-(Diphenylphosphinyl)ethanamine serves as a "hard-soft" switchable ligand precursor.

  • Oxide Form (Hard Donor): Coordinates to hard metals (Lanthanides,

    
    , 
    
    
    
    ) via the Oxygen of the
    
    
    group and Nitrogen of
    
    
    . Used in radiopharmaceutical extraction and lanthanide separation .
  • Reduced Form (Soft Donor): Can be reduced in situ (using silanes) to bind soft metals (

    
    , 
    
    
    
    ) for catalysis (e.g., Suzuki-Miyaura coupling).
Crystal Engineering & Supramolecular Synthons

The molecule contains both a hydrogen bond donor (


) and a strong acceptor (

). This self-complementarity leads to robust hydrogen-bonded chains in the solid state, making it a valuable scaffold for co-crystallization studies in pharmaceutical solid-form screening.
Coordination Logic Diagram

Coordination_Logic Ligand 2-(Diphenylphosphinyl) ethanamine Coord_O Coordination via P=O Oxygen Ligand->Coord_O Hard Donor Coord_N Coordination via NH2 Nitrogen Ligand->Coord_N Hard/Intermed Donor Reduction Reduction Step (HSiCl3) Ligand->Reduction Pre-activation Hard_Metal Hard Metals (Ln(III), Li+, Mg2+) Soft_Metal Soft Metals (Pd(II), Pt(II)) Coord_O->Hard_Metal Chelation Coord_N->Hard_Metal Reduction->Soft_Metal Forms P-N Chelate

Figure 2: Coordination versatility of the phosphinyl ligand in metallodrug and catalytic systems.

References

  • Bondarenko, N. A., et al. (2021). 2-Phenoxyethyldiphenylphosphine oxide as an equivalent of diphenylvinylphosphine oxide in nucleophilic additions. Phosphorus, Sulfur, and Silicon and the Related Elements.[3] Link

  • Sigma-Aldrich. (n.d.). 2-(Diphenylphosphino)ethylamine Product Specification (Precursor Data). Link

  • PubChem. (n.d.).[4][2][5] Compound Summary: 2-(Diphenylphosphino)ethylamine (Precursor). National Library of Medicine.[5] Link

  • Cantrill, A. A., et al. (1996). Preparation and Ring-Opening Reactions of N-Diphenylphosphinyl Vinyl Aziridines. Synlett. Link

  • SciSpace. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides via Secondary Phosphine Oxide Precursors. Link

Sources

Stability of 2-(diphenylphosphinyl)ethanamine in air

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aerobic Stability of 2-(Diphenylphosphinyl)ethanamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of 2-(diphenylphosphinyl)ethanamine in the presence of air. As a crucial bidentate ligand in modern catalysis, its integrity is paramount for reproducible and efficient synthetic outcomes. This document moves beyond simple statements of sensitivity to explore the underlying chemical principles, provide field-tested handling protocols, and detail robust analytical methods for stability assessment.

Introduction: The Dual-Nature Ligand

2-(Diphenylphosphinyl)ethanamine, often abbreviated as DPPEA, is a versatile organophosphorus compound featuring both a soft phosphorus(III) donor and a hard nitrogen donor site.[1] This unique P,N bidentate structure makes it an effective ligand in a wide array of transition-metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental to pharmaceutical and fine chemical synthesis.[2][3] However, the very feature that imparts its catalytic prowess—the lone pair of electrons on the phosphorus atom—also renders it susceptible to oxidation. Understanding and controlling its stability is not merely a matter of good laboratory practice; it is a critical parameter for process control, reaction optimization, and regulatory compliance in drug development.

Section 1: Physicochemical Properties and Inherent Reactivity

The stability of DPPEA is intrinsically linked to its molecular structure. The trivalent phosphorus center is nucleophilic and readily attacked by electrophiles, with atmospheric oxygen being a ubiquitous and highly relevant reactant.

PropertyValueReference
CAS Number 4848-43-5[4]
Molecular Formula C₁₄H₁₆NP[5]
Molecular Weight 229.26 g/mol [5]
Appearance Colorless to pale yellow viscous liquid[6][7]
Boiling Point 341.1±25.0 °C at 760 mmHg[8]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[2]

While aminophosphines are generally noted for their sensitivity to air and moisture due to the polar P-N bond, the electronic properties of the substituents on the phosphorus atom play a significant role.[9] Compared to trialkylphosphines, which can be pyrophoric, the two phenyl groups on DPPEA withdraw electron density from the phosphorus atom, which offers a degree of stabilization against rapid oxidation.[10] Nevertheless, DPPEA is classified as air-sensitive, particularly in solution, where oxidation can proceed steadily.[6][7]

Section 2: The Mechanism of Aerobic Degradation

The primary pathway for the degradation of 2-(diphenylphosphinyl)ethanamine in air is the oxidation of the phosphorus(III) center to a phosphorus(V) center, forming the corresponding phosphine oxide, 2-(diphenylphosphinoyl)ethanamine. This is a thermodynamically favorable process.

The reaction can be summarized as: (C₆H₅)₂PCH₂CH₂NH₂ + ½ O₂ → (C₆H₅)₂P(O)CH₂CH₂NH₂

This transformation results in a compound with drastically different electronic and coordinating properties. The resulting phosphine oxide is a poor ligand, and its presence can inhibit or halt a desired catalytic cycle.

Oxidation_Pathway cluster_conditions Influencing Factors DPPEA 2-(Diphenylphosphinyl)ethanamine (P(III) - Active Ligand) Oxide 2-(Diphenylphosphinoyl)ethanamine (P(V) - Inactive) DPPEA->Oxide Oxidation Oxygen Atmospheric Oxygen (O₂) Oxygen->Oxide Reactant Temperature Temperature Solvent Solvent Light Light Metal Contaminants Metal Contaminants

Caption: Oxidation pathway of 2-(diphenylphosphinyl)ethanamine to its phosphine oxide.

The rate of this oxidation is influenced by several factors, including temperature, solvent polarity, and the presence of light or metal contaminants that can catalyze the reaction.[10]

Section 3: Recommended Handling and Storage Protocols

To preserve the integrity of DPPEA, rigorous exclusion of air and moisture is essential. The following protocols are based on best practices for handling air-sensitive reagents.[11][12]

Causality: The core principle is to maintain an inert environment at all times. Oxygen is the primary oxidant, and its exclusion is the most critical step. Solvents can contain dissolved oxygen and peroxides, which also degrade phosphines, necessitating their purification and deoxygenation.[10]

Handling_Workflow start Start: Retrieve DPPEA from Storage (2-8°C, under Argon) glovebox Transfer to Inert Atmosphere (Glovebox or Schlenk Line) start->glovebox purge Purge Container Headspace with Inert Gas glovebox->purge weigh Weigh DPPEA into Oven-Dried Glassware purge->weigh solvent_prep Prepare Anhydrous, Degassed Solvent dissolve Dissolve in Degassed Solvent via Cannula Transfer solvent_prep->dissolve weigh->dissolve reaction Use in Reaction or Prepare Stock Solution dissolve->reaction end Store Unused Reagent and Solutions Under Inert Gas reaction->end

Caption: Recommended workflow for handling air-sensitive 2-(diphenylphosphinyl)ethanamine.

Step-by-Step Handling Protocol:
  • Preparation: All glassware must be oven-dried (>120°C for at least 4 hours) and cooled under a stream of inert gas (argon or nitrogen) or inside a glovebox antechamber.[11]

  • Environment: Perform all manipulations of the neat liquid and its solutions inside a glovebox or using established Schlenk line techniques.[12]

  • Solvents: Use commercially available anhydrous solvents packaged under nitrogen or purify and degas solvents prior to use. A common degassing method is to sparge with argon for 30-60 minutes, followed by storage over molecular sieves under an inert atmosphere.

  • Transfer: Use gas-tight syringes or cannulas for transferring the liquid reagent and its solutions.

  • Storage: Store the original container tightly sealed with parafilm or a secondary cap in a refrigerator (2–8 °C) under an inert atmosphere.[2] Solutions should be stored in sealed flasks with inert gas headspaces and used as quickly as possible.

Section 4: Experimental Assessment of Stability

A self-validating system requires robust analytical methods to confirm reagent purity before use and to monitor stability over time. ³¹P NMR spectroscopy is the most direct method, while a properly developed HPLC method can provide quantitative data.[11][13]

Protocol 4.1: Stability Monitoring by ³¹P NMR Spectroscopy

Rationale: ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The oxidation from P(III) in the phosphine to P(V) in the phosphine oxide results in a significant and predictable downfield chemical shift, allowing for clear differentiation and quantification.

Methodology:

  • Sample Preparation (Time Zero): Inside a glovebox, prepare a solution of 2-(diphenylphosphinyl)ethanamine (e.g., 10-20 mg) in a suitable dry, deuterated solvent (e.g., 0.7 mL of C₆D₆ or CDCl₃) in an NMR tube. The tube should be sealed with a screw-cap or a tightly fitting plastic cap secured with parafilm.

  • Initial Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum immediately. This is the T₀ reference. The spectrum should show a single major peak for the P(III) species.

  • Controlled Exposure: Unseal the NMR tube and expose the solution to the laboratory atmosphere for a defined period (e.g., 1 hour).

  • Time-Course Monitoring: Reseal the tube and acquire subsequent ³¹P NMR spectra at regular intervals (e.g., T₁, T₂, T₃... hours).

  • Data Analysis: Monitor the appearance of a new peak downfield from the original signal. This new peak corresponds to the phosphine oxide. The relative percentage of each species can be determined by integrating the respective peaks.

SpeciesTypical ³¹P Chemical Shift Range (ppm)
2-(Diphenylphosphinyl)ethanamine-10 to -20 (relative to 85% H₃PO₄)
2-(Diphenylphosphinoyl)ethanamine+25 to +40 (relative to 85% H₃PO₄)
Protocol 4.2: Quantitative Analysis by Reversed-Phase HPLC

Rationale: While powerful, HPLC analysis of phosphines is fraught with the risk of on-column oxidation, which can lead to inaccurate results suggesting a sample is more degraded than it actually is.[13][14] This protocol incorporates a proven strategy to mitigate this issue.

Self-Validation: The key to a trustworthy HPLC method is to prevent artifactual oxidation during the analysis. Adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the aqueous mobile phase passivates the HPLC system and protects the analyte from oxidation.[13][14]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid and 10-50 mg/L TCEP.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both mobile phases thoroughly.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.

  • Sample Preparation: In a glovebox, accurately weigh and dissolve the DPPEA sample in degassed mobile phase A/B mixture to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The phosphine will elute as one peak, and the phosphine oxide (if present) will typically have a shorter retention time due to its increased polarity.

  • Quantification: Use certified reference standards of both the phosphine and the phosphine oxide to create calibration curves for accurate quantification.

Section 5: Consequences of Degradation in Drug Development

Using partially or fully oxidized 2-(diphenylphosphinyl)ethanamine has significant negative consequences:

  • Reduced Reaction Yield: The active catalyst concentration is lowered, leading to incomplete conversion and lower yields.

  • Poor Reproducibility: Batches of the ligand with varying levels of oxide content will lead to inconsistent reaction outcomes, complicating process scale-up.

  • Formation of Byproducts: The altered catalytic species may promote side reactions, leading to a more complex impurity profile in the final active pharmaceutical ingredient (API).

  • Regulatory Scrutiny: The presence of unexpected impurities derived from ligand degradation can create significant challenges during regulatory review and validation.

Conclusion

While 2-(diphenylphosphinyl)ethanamine is a powerful tool in the synthetic chemist's arsenal, its efficacy is directly tied to its chemical integrity. Its susceptibility to aerobic oxidation is a manageable, but non-negotiable, reality. By understanding the mechanism of degradation, implementing rigorous inert atmosphere handling techniques, and employing self-validating analytical methods like ³¹P NMR and TCEP-modified HPLC, researchers can ensure the reliability and reproducibility of their synthetic processes. For professionals in drug development, this diligence is not just good science—it is a prerequisite for robust and scalable manufacturing.

References

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. ResearchGate.[Link]

  • Phosphine Ligand Oxidation. Reddit r/Chempros.[Link]

  • PHOSPHINE Method number: ID-213. OSHA.[Link]

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. PubMed.[Link]

  • What are the storage conditions for phosphines for Staudinger ligation? ResearchGate.[Link]

  • Reactivity of iron complexes containing monodentate aminophosphine ligands – Formation of four-membered carboxamido-phospha-metallacycles. PMC.[Link]

  • Phosphine-phosphoramidites with 2-(diphenylphosphino)-ethylamine or N-methyl-2-(diphenylphosphino)ethylamine fragments. Taylor & Francis Online.[Link]

  • Acceptor Caged Phosphine Ligands: Exploration of Novel Catalytic Reactivity and Mechanism. YouTube.[Link]

  • SAFETY DATA SHEET Phosphine. Air Liquide.[Link]

  • Aminophosphines: Their chemistry and role as ligands and synthons. ResearchGate.[Link]

  • Phosphine Oxide. Scribd.[Link]

  • 2-(Diphenylphosphino)ethylamine CAS 4848-43-5. Watson Noke.[Link]

  • Method development for the determination of phosphine residues in foods. Journal of Food and Drug Analysis.[Link]

  • Unexpected oxidation of a diphosphine by bis(1,3-diphenylpropane-1,3-dionato)cobalt(II), [Co(dbm)2]. ResearchGate.[Link]

  • Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. ResearchGate.[Link]

  • 2-(diphenylphosphino)ethylamine cas 4848-43-5. Warshel Chemical Ltd.[Link]

  • 2-(Diphenylphosphino)ethanamine | CAS#:4848-43-5. Chemsrc.[Link]

  • The Chemistry of Phosphinous Amides (Aminophosphanes): Old Reagents with New Applications. ResearchGate.[Link]

Sources

Methodological & Application

Synthesis of 2-(diphenylphosphinyl)ethanamine from phosphine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(Diphenylphosphinyl)ethanamine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(Diphenylphosphinyl)ethanamine Formula:


Key Application:  Hemilabile ligands for catalysis (Ru, Pd), precursors for biologically active organophosphorus compounds, and surface modification agents.

Strategic Context: The synthesis of 2-(diphenylphosphinyl)ethanamine requires a distinct approach compared to its phosphine analog (


). While the phosphine is air-sensitive and requires inert handling, the phosphinyl (oxide) variant is air-stable, allowing for more robust benchtop protocols.

Route Selection: The Modified Gabriel Synthesis Direct alkylation of diphenylphosphine oxide with 2-bromoethylamine often leads to polyalkylation and difficult purification. To ensure high purity suitable for pharmaceutical applications, this protocol utilizes a Modified Gabriel Synthesis .

  • Advantage 1 (Selectivity): The phthalimide protecting group prevents N-overalkylation.[1]

  • Advantage 2 (Operational Simplicity): The intermediate is a crystalline solid, facilitating purification without complex chromatography.

  • Advantage 3 (Safety): Uses diphenylphosphine oxide (DPPO) rather than the pyrophoric chlorodiphenylphosphine.

Part 2: Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection and the forward synthetic pathway, highlighting the critical intermediate.

Retrosynthesis Target Target: 2-(Diphenylphosphinyl)ethanamine Inter Intermediate: N-[2-(Diphenylphosphinyl)ethyl]phthalimide Target->Inter Hydrazinolysis (Deprotection) SM1 Precursor 1: Diphenylphosphine Oxide (Ph2P(O)H) Inter->SM1 P-Alkylation (Cs2CO3/MeCN) SM2 Precursor 2: N-(2-Bromoethyl)phthalimide Inter->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the phosphorus-carbon bond followed by amine deprotection.

Part 3: Detailed Experimental Protocol

Step 1: P-Alkylation (Synthesis of Phthalimide Intermediate)

Objective: Covalent attachment of the ethyl linker to the phosphorus center. Reaction Type: Nucleophilic Substitution (


).[2]
ReagentMW ( g/mol )Equiv.Mass/VolRole
Diphenylphosphine oxide 202.191.010.1 gNucleophile
N-(2-Bromoethyl)phthalimide 254.081.114.0 gElectrophile
Cesium Carbonate (

)
325.821.219.5 gBase
Acetonitrile (MeCN) 41.05-150 mLSolvent

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle nitrogen stream, charge the flask with Diphenylphosphine oxide (10.1 g, 50 mmol) and Acetonitrile (150 mL).

  • Activation: Add Cesium Carbonate (19.5 g, 60 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phosphinite anion is generated.

  • Addition: Add N-(2-Bromoethyl)phthalimide (14.0 g, 55 mmol) as a solid.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1) or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      P NMR.[3][4][5] The starting material signal (~20-25 ppm, doublet) should disappear, replaced by a singlet at ~28-32 ppm.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (CsBr, excess base) through a celite pad. Wash the pad with warm acetonitrile (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from hot Ethanol or Toluene to afford N-[2-(diphenylphosphinyl)ethyl]phthalimide as white crystals.

    • Yield Expectation: 85–92%.

Step 2: Deprotection (Hydrazinolysis)

Objective: Removal of the phthalimide group to liberate the primary amine.[1][2]

ReagentEquiv.ConditionsRole
Phthalimide Intermediate 1.0-Substrate
Hydrazine Hydrate (

)
3.050-60% in EthanolDeprotection Agent
Ethanol -SolventSolvent

Protocol:

  • Dissolution: Suspend the crystalline intermediate (from Step 1) in Ethanol (5 mL per gram of substrate).

  • Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux for 2–3 hours. A heavy white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Acidification: Carefully add 2M HCl until pH < 2. This solubilizes the amine product (as the hydrochloride salt) and ensures phthalhydrazide remains insoluble.

    • Filter off the white phthalhydrazide byproduct.

    • Neutralization: Adjust the filtrate to pH > 12 using 4M NaOH.

    • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Product: The residue is 2-(diphenylphosphinyl)ethanamine , typically obtained as a viscous pale yellow oil or low-melting white solid.

Part 4: Workflow Visualization

Workflow Start Start: Ph2P(O)H Step1 Step 1: Alkylation (Cs2CO3, Reflux 6h) Start->Step1 Check1 Check: 31P NMR (Singlet ~30 ppm?) Step1->Check1 Check1->Step1 No (Continue Heating) Step2 Step 2: Hydrazinolysis (Ethanol, Reflux) Check1->Step2 Yes Workup Acid/Base Workup (Remove Phthalhydrazide) Step2->Workup Final Final Product: Ph2P(O)CH2CH2NH2 Workup->Final

Figure 2: Step-by-step experimental workflow with integrated process control check.

Part 5: Analytical Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters.

TechniqueParameterExpected SignalMechanistic Insight

P NMR
Chemical Shift

+28 to +32 ppm (Singlet)
Crucial: Absence of P-H coupling confirms alkylation. Shift distinct from phosphine (-20 ppm).

H NMR
P-CH


~2.6 ppm (Multiplet)
Diagnostic of P-C bond formation.

H NMR
N-CH


~2.9 ppm (Multiplet)
Diagnostic of amine environment.
Mass Spec ESI+

Confirms molecular weight.

Common Pitfall: Confusion between the phosphine and phosphine oxide.

  • Phosphine (

    
    ): 
    
    
    
    ppm (Air sensitive).
  • Phosphine Oxide (

    
    ): 
    
    
    
    ppm (Air stable).
  • Note: If you observe a signal at -20 ppm, your starting material was likely reduced or you purchased the wrong precursor.

Part 6: Safety & Handling

  • Diphenylphosphine Oxide: While more stable than secondary phosphines, it can still cause irritation. Handle in a fume hood.

  • Hydrazine Hydrate: DANGER. Highly toxic and potential carcinogen. Avoid inhalation. Use double gloves and work strictly in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Cesium Carbonate: Hygroscopic and basic. Causes serious eye irritation.

References

  • Gabriel Synthesis Protocol: ResearchGate. New method for the syntheses of 2-aminoethyldiphenylphosphine oxides under the phase transfer conditions using cesium carbonate. Available at: [Link]

  • Mechanistic Insight (Alkylation): National Institutes of Health (NIH). Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Available at: [Link]

Sources

Coordination Chemistry of 2-(diphenylphosphinyl)ethanamine with Lanthanides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the coordination chemistry of 2-(diphenylphosphinyl)ethanamine (commonly referred to as a


-aminophosphine oxide ligand) with trivalent Lanthanides (

).

Application Note & Protocol Guide

Part 1: Introduction & Chemical Principles

Ligand Architecture and Design

The ligand 2-(diphenylphosphinyl)ethanamine (


, hereafter referred to as L ) is a bifunctional donor designed to exploit the Hard-Soft Acid-Base (HSAB)  preferences of Lanthanide ions (

).
  • Phosphoryl Group (

    
    ):  The oxygen atom is a "hard" donor with high electron density, forming strong electrostatic bonds with the hard 
    
    
    
    cations. This is the primary anchor.
  • Amine Group (

    
    ):  The nitrogen atom serves as a secondary "hard/borderline" donor. While 
    
    
    
    bonds are generally weaker than
    
    
    bonds, the ethyl backbone (
    
    
    spacer) facilitates the formation of a thermodynamically stable 5-membered chelate ring .
Coordination Modes

In non-competing solvents (e.g., acetonitrile, ethanol), L typically acts as a neutral bidentate (


) chelator.


Depending on the counter-anion (Nitrate, Chloride, Triflate) and the ionic radius of the specific Lanthanide, the stoichiometry (

) is usually 2 or 3, resulting in coordination numbers (CN) of 8, 9, or 10.
  • Reaction with

    
    :  Nitrates often coordinate in a bidentate fashion. The typical complex formula is 
    
    
    
    , where the metal center is 10-coordinate (4 donors from L + 6 donors from nitrates).

Part 2: Application Notes

Application Note 1: Controlling the "Antenna Effect" for Luminescence

Context:


 and 

complexes of L exhibit intense luminescence. The phenyl rings on the phosphine oxide moiety act as photon harvesters (antennae). Mechanism:
  • Absorption: Phenyl

    
     transition (UV region).
    
  • Intersystem Crossing (ISC): Energy transfer from Ligand Singlet (

    
    ) 
    
    
    
    Ligand Triplet (
    
    
    ).
  • Energy Transfer (ET): Ligand

    
     excited state (
    
    
    
    for Eu,
    
    
    for Tb).
  • Emission: Metal-centered f-f transition (Red for Eu, Green for Tb).

Critical Design Parameter: The


 state of the ligand must be at least 

higher than the accepting level of the Ln to prevent thermal back-transfer. L is well-optimized for

and

.
Application Note 2: Solvent Extraction Principles

Context:


-aminophosphine oxides are studied for separating Actinides/Lanthanides from nuclear waste.
Insight:  In highly acidic media (

), the amine nitrogen may protonate (

), preventing chelation. The ligand then coordinates solely via

(monodentate). Protocol Adjustment: For coordination chemistry studies (chelation), synthesis must be performed in neutral or weakly basic media to ensure the amine remains deprotonated and available for binding.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Complexes

Objective: Isolate single-phase coordination complexes of Eu, Tb, or Gd.

Materials:

  • 
     (99.9% purity)
    
  • Ligand L : 2-(diphenylphosphinyl)ethanamine

  • Solvent A: Absolute Ethanol or Acetonitrile (HPLC Grade)

  • Precipitant: Diethyl Ether or n-Hexane

  • Drying agent:

    
     or Vacuum oven
    

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve Ln(NO3)3 (1 eq) and Ligand L (2.1 eq) separately in warm EtOH Start->Dissolve Mix Dropwise Addition of Ln to Ligand Solution Dissolve->Mix Reflux Reflux / Stir (60°C, 3-4 hours) Mix->Reflux Concentrate Rotary Evaporation (Reduce vol to 20%) Reflux->Concentrate Precipitate Induce Precipitation (Add cold Et2O) Concentrate->Precipitate Filter Filtration & Washing (Cold Et2O x 3) Precipitate->Filter Dry Vacuum Dry (40°C, 12h) Filter->Dry

Caption: Step-by-step workflow for the synthesis of Lanthanide-Aminophosphine Oxide complexes.

Detailed Steps:

  • Stoichiometry Control: Dissolve 1.0 mmol of

    
     in 5 mL of warm ethanol (
    
    
    
    ). Separately, dissolve 2.1 mmol of L in 5 mL ethanol. Note: A slight excess (5%) of Ligand ensures complete complexation.
  • Mixing: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: The solution should remain clear. If turbidity occurs immediately, add more solvent.

  • Reaction: Stir at

    
     for 3 hours.
    
  • Isolation: Allow the solution to cool to room temperature.

    • Method A (Slow Evaporation): For growing single crystals suitable for XRD. Leave undisturbed covered with parafilm with pinholes.

    • Method B (Precipitation): Concentrate to

      
       on a rotary evaporator. Add 15 mL of cold diethyl ether. A white/off-white precipitate will form.
      
  • Purification: Filter the solid and wash 3 times with 5 mL cold diethyl ether to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol 2: Spectroscopic Validation (Self-Validating System)

Objective: Confirm coordination mode and purity without immediate access to X-Ray Diffraction.

Technique 1: FTIR Spectroscopy (The "Fingerprint" Check)

  • Rationale: Coordination of the

    
     oxygen reduces the bond order of the 
    
    
    
    bond, shifting the stretching frequency to a lower wavenumber (Red Shift).
  • Procedure: Prepare KBr pellets of free Ligand L and the Complex.

  • Data Interpretation:

Functional GroupFree Ligand (

)
Complex (

)
Diagnosis
P=O[1][2][3][4][5][6] Stretch 1150 - 1180 1110 - 1140

confirms O-coordination.
N-H Stretch3200 - 3400Shifts / BroadensIndicates N-coordination or H-bonding.
Nitrate (

)
N/A1450 - 1500Splitting of

indicates bidentate coordination.

Technique 2:


 NMR Spectroscopy 
  • Rationale: The phosphorus environment changes upon coordination.

  • Procedure: Dissolve in

    
     or 
    
    
    
    .
  • Expected Result:

    • Diamagnetic (La, Lu, Y): Sharp singlet, shifted downfield (deshielded) by 5-10 ppm relative to free ligand.

    • Paramagnetic (Eu, Tb, etc.): Significant broadening and shifting due to the paramagnetic susceptibility of the Ln ion. Note: Use La-complex as the structural surrogate for NMR validation.

Validation Logic Diagram (DOT):

ValidationLogic Sample Synthesized Complex IR Run FTIR Sample->IR CheckPO Check P=O Shift (vs Free Ligand) IR->CheckPO Success VALID: O-Coordination Confirmed CheckPO->Success Red Shift (>30 cm-1) Fail INVALID: Free Ligand or Hydrolysis CheckPO->Fail No Shift CheckNitrate Check Nitrate Region (1300-1500 cm-1) Success->CheckNitrate Ionic Ionic Nitrate (D3h) Single band ~1380 CheckNitrate->Ionic Outer Sphere Coord Coord. Nitrate (C2v) Split bands CheckNitrate->Coord Inner Sphere

Caption: Logic gate for spectroscopic validation of the coordination complex.

Part 4: References

  • Odinets, I. L., et al. (2010). Synthesis and extraction properties of phosphoryl-containing ligands. Russian Chemical Reviews .

  • Platt, A. W. G. (2016).[6] Lanthanide Phosphine Oxide Complexes. Coordination Chemistry Reviews .

  • Cotton, F. A. (2006). Lanthanide Coordination Chemistry. Advanced Inorganic Chemistry, 6th Ed .

  • Bunzli, J. C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews .

  • Sharova, E. V., et al. (2013).[7] Extraction Properties of Oligodentate Carbamoylmethylphosphine Oxides and

    
    -Aminophosphine Oxides. Phosphorus, Sulfur, and Silicon .[7] 
    

Sources

Application Note: High-Affinity Coordination of Hard Metal Centers (Ln/An) using 2-(Diphenylphosphinyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, complexation, and characterization of 2-(Diphenylphosphinyl)ethanamine (referred to herein as L-PO ), a bidentate ligand designed specifically for Hard Metal Centers (according to Pearson’s HSAB theory).

Unlike its phosphine precursor (


), which targets soft metals (Pd, Pt), the phosphinyl (

)
moiety provides a hard oxygen donor site. When coupled with the primary amine (

), this ligand forms stable 5-membered chelate rings with Lanthanides (

), Actinides (

/

), and Group 4 metals (

,

). This guide provides a validated protocol for synthesizing the ligand from commercial precursors and complexing it with Europium(III) as a model hard metal system.

Theoretical Basis: The Hard-Soft Acid-Base (HSAB) Match

The efficacy of 2-(Diphenylphosphinyl)ethanamine stems from its donor atoms:

  • Phosphinyl Oxygen (

    
    ):  A hard base with high electronegativity and low polarizability. It forms strong electrostatic bonds with hard acids (high charge density metals like 
    
    
    
    ).
  • Amine Nitrogen (

    
    ):  An intermediate/hard base that provides chelation stability via the entropy effect.
    
Mechanism of Action

Upon coordination, the ligand acts as a neutral bidentate donor. The


 bond order decreases due to 

-donation to the metal, resulting in a diagnostic "red shift" in IR spectroscopy.

Visual Workflow

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Complexation Start 2-(Diphenylphosphino) ethylamine Oxidation Oxidation (H2O2 / 0°C) Start->Oxidation THF/DCM Workup Extraction & Drying Oxidation->Workup Ligand L-PO Ligand (White Solid) Workup->Ligand Mixing Reflux (EtOH/MeCN) Ligand->Mixing Metal Ln(NO3)3 salt Metal->Mixing Product [Ln(L-PO)2(NO3)3] Mixing->Product 1:2 Ratio

Figure 1: Operational workflow from commercial precursor to metal complex.

Experimental Protocols

Ligand Preparation (Oxidation Protocol)

Rationale: The phosphine oxide form is not always commercially available but can be synthesized quantitatively from the widely available phosphine amine.

Reagents:

  • 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)[1][2]

  • Hydrogen Peroxide (30% w/v)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (4.36 mmol) of 2-(Diphenylphosphino)ethylamine in 20 mL of DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice bath (0°C). Critical: The oxidation is exothermic.

  • Oxidation: Add 0.6 mL of 30%

    
     (excess) dropwise over 10 minutes with vigorous stirring.
    
  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC or

    
     NMR (disappearance of -20 ppm peak).
    
  • Workup:

    • Wash the organic layer with distilled water (

      
      ) to remove excess peroxide.
      
    • Dry organic layer over anhydrous

      
      .
      
    • Filter and evaporate solvent under reduced pressure.[3]

  • Yield: Expect a white crystalline solid (Yield >90%).

    • Target Structure:

      
      
      
Complexation with Hard Metal (Europium Model)

Rationale: Europium(III) nitrate is hygroscopic. Water competes with the ligand. The use of a dehydrating solvent or triethyl orthoformate is recommended if strictly anhydrous conditions are needed, though this ligand competes well with water.

Reagents:

  • Europium(III) Nitrate Pentahydrate (

    
    )
    
  • Ligand (L-PO) from Step 4.1

  • Solvent: Absolute Ethanol or Acetonitrile (

    
    )
    

Step-by-Step:

  • Metal Solution: Dissolve 0.1 mmol of

    
     in 5 mL of hot Ethanol.
    
  • Ligand Solution: Dissolve 0.2 mmol (2 equivalents) of L-PO in 5 mL of Ethanol.

    • Note: A 1:2 Metal:Ligand ratio is standard for nitrate salts to satisfy the coordination number (CN=9 or 10 usually).

  • Mixing: Add the ligand solution to the metal solution dropwise.

  • Incubation: Reflux at 60°C for 3 hours. A precipitate often forms.

  • Isolation:

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate: Concentrate to 2 mL and add diethyl ether to induce precipitation.

  • Drying: Dry under vacuum at 50°C for 4 hours.

Characterization & Validation Data

To ensure the protocol worked, compare the free ligand to the metal complex using the following parameters.

Spectroscopic Shift Table
TechniqueParameterFree Ligand (L-PO)Metal Complex (Eu-L-PO)Interpretation

NMR
Chemical Shift (

)
+28 to +32 ppm+35 to +45 ppmDownfield Shift: Indicates donation of electron density from Oxygen to Metal, deshielding the Phosphorus nucleus.
FTIR

Stretch
1160 – 1180

1120 – 1140

Red Shift (~40

):
Bond order of P=O decreases as Oxygen donates electrons to the hard metal.
FTIR

Stretch
3300 – 3380

Broadened / ShiftedBroadening: Indicates involvement of

in coordination or hydrogen bonding with nitrate counter-ions.
Coordination Diagram

The following diagram illustrates the expected bidentate coordination mode (


-chelation) to a generic Lanthanide (

).

Coordination cluster_legend Key Ln Ln³⁺ O_donor O O_donor->Ln Coordination N_donor NH₂ N_donor->Ln Coordination P_atom P P_atom->O_donor Double Bond C1 CH₂ P_atom->C1 Ph Ph₂ P_atom->Ph C2 CH₂ C1->C2 C2->N_donor Hard Donor (O) Hard Donor (O) Hard Metal (Ln) Hard Metal (Ln)

Figure 2: Chelation mode showing the 5-membered ring formation characteristic of this ligand.

Applications & Troubleshooting

Applications
  • Nuclear Waste Separation: Extraction of Actinides (

    
    , 
    
    
    
    ) from acidic waste streams. The hard P=O donor withstands acidic conditions better than many soft donors.
  • Luminescence: Sensitization of Europium (Red) and Terbium (Green) emission. The phenyl groups on the phosphine oxide act as an "antenna" to absorb UV light and transfer energy to the metal center.

  • Catalysis: Lewis acid catalysis where the metal center requires a hard, stabilizing ligand that does not poison the catalytic site.

Troubleshooting Guide
  • Issue: Oily product instead of crystals.

    • Cause: Solvation of the complex or excess ligand.

    • Fix: Triturate the oil with cold Diethyl Ether or Hexane. Scratch the flask walls to induce nucleation.

  • Issue: No shift in

    
     NMR.
    
    • Cause: Ligand is not coordinated (competitive binding by water).

    • Fix: Use anhydrous Ethanol or add a dehydrating agent (Trimethyl Orthoformate). Ensure the metal salt is not hydrolyzed.

  • Issue: Precipitate is insoluble.

    • Cause: Formation of polymeric species (common with multidentate phosphine oxides).[4]

    • Fix: Use a more polar solvent like DMSO-d6 for NMR analysis.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases". Journal of the American Chemical Society. Link

  • Platt, A. W. G., et al. (2009). "Coordination chemistry of phosphine oxide ligands with lanthanides". Dalton Transactions. (Contextual grounding for P=O/Ln interactions). Link

  • Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry. (Standard text for IR shifts of P=O ligands). Link

  • Sigma-Aldrich. Product Specification: 2-(Diphenylphosphino)ethylamine (Precursor).[2] Link

Sources

Introduction to 2-(diphenylphosphinyl)ethanamine as a Chelating Extractant

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the principles and applications of 2-(diphenylphosphinyl)ethanamine in solvent extraction of metal ions.

2-(Diphenylphosphinyl)ethanamine is a highly effective chelating agent used in solvent extraction processes for the separation and purification of metal ions. Its molecular structure is distinguished by the presence of two key functional groups: a hard Lewis base, the phosphoryl oxygen (P=O), and a borderline Lewis base, the primary amine nitrogen (-NH₂). This bifunctional nature allows it to form stable, five-membered chelate rings with metal cations, significantly enhancing extraction efficiency compared to monodentate extractants.[1]

The presence of both a phosphoryl group, known for its strong affinity for lanthanides and actinides, and an amino group, which coordinates well with transition metals, makes this ligand exceptionally versatile.[2][3] The extraction process is based on the formation of a neutral metal-ligand complex that is preferentially soluble in an immiscible organic phase, allowing for its separation from the aqueous phase containing other solutes. The efficiency and selectivity of the extraction are highly dependent on experimental conditions, particularly the pH of the aqueous phase, which governs the protonation state of the amine group.

Chemical Properties:

  • CAS Number: 4848-43-5[4][5]

  • Molecular Formula: C₁₄H₁₆NOP (Note: The prompt refers to the phosphinyl derivative (P=O), which is the oxidized and typically active form of 2-(diphenylphosphino)ethylamine, C₁₄H₁₆NP)

  • Molecular Weight: 245.26 g/mol

  • Appearance: Typically a light-yellow to yellow liquid.[4]

Safety and Handling

2-(Diphenylphosphino)ethylamine, the precursor to the active phosphinyl ligand, is an air and moisture-sensitive chemical that can cause severe burns.[5][6][7] All handling must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Storage: Store in a cool, dry place in a tightly closed container, preferably under an inert nitrogen atmosphere.[6]

  • Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[6]

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[6][7]

Principle of Extraction: Chelation and Phase Transfer

The solvent extraction of a metal ion (Mⁿ⁺) by 2-(diphenylphosphinyl)ethanamine (L) can be described by the following general equilibrium:

Mⁿ⁺(aq) + nL(org) ⇌ [MLₙ]ⁿ⁺(org)

In this process, the ligand (L), dissolved in the organic phase, coordinates with the metal ion (Mⁿ⁺) from the aqueous phase. The resulting metal-ligand complex, [MLₙ]ⁿ⁺, is then transferred into the organic phase. The key to this process is the formation of a stable chelate. The phosphoryl oxygen and the amine nitrogen bind to the metal center, creating a thermodynamically stable ring structure.

The extraction is critically dependent on pH. At low pH, the amine group is protonated (-NH₃⁺), inhibiting its ability to coordinate with the metal ion. As the pH increases, the amine group is deprotonated, making the lone pair of electrons on the nitrogen available for donation and significantly increasing extraction efficiency.

Caption: Chelation of a metal ion by 2-(diphenylphosphinyl)ethanamine.

General Protocol for Solvent Extraction Feasibility Study

This protocol outlines the fundamental steps to assess the extraction of a target metal ion from an aqueous solution.

I. Materials and Reagents
  • Aqueous Phase:

    • Stock solution of the target metal ion (e.g., 1000 ppm of Cu(NO₃)₂ in deionized water).

    • Buffer solutions (e.g., acetate for pH 4-6, MES for pH 6-7, HEPES for pH 7-8) to control pH.

    • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustments.

  • Organic Phase:

    • 2-(diphenylphosphinyl)ethanamine (extractant).

    • An appropriate organic solvent, immiscible with water (e.g., chloroform, kerosene, toluene).

  • Equipment:

    • Separatory funnels (125 mL).

    • Mechanical shaker.

    • pH meter.

    • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer).[8]

II. Experimental Workflow

SolventExtractionWorkflow prep_aq 1. Prepare Aqueous Phase (Metal Solution + Buffer) combine 3. Combine Phases (Aqueous:Organic = 1:1 v/v) prep_aq->combine prep_org 2. Prepare Organic Phase (Ligand in Solvent) prep_org->combine shake 4. Equilibrate (Shake for 15-30 min) combine->shake separate 5. Phase Separation (Allow layers to settle) shake->separate sample_aq 6. Sample Aqueous Phase (Post-Extraction) separate->sample_aq analyze 7. Analyze Metal Conc. ([M]aq,final) sample_aq->analyze calculate 8. Calculate D and %E analyze->calculate

Caption: General workflow for a solvent extraction experiment.

III. Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 100 mL aqueous solution containing the target metal ion at a known concentration (e.g., 100 ppm). Adjust the pH to the desired value using a buffer or dilute acid/base.

    • Prepare 100 mL of the organic phase by dissolving a precise amount of 2-(diphenylphosphinyl)ethanamine in the organic solvent to achieve the desired concentration (e.g., 0.05 M).

  • Extraction:

    • Add equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases to a separatory funnel.

    • Securely stopper the funnel and shake vigorously on a mechanical shaker for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached. Remember to vent the funnel periodically.

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

    • Carefully drain the lower (denser) phase. Collect both phases in separate, labeled beakers.

  • Analysis:

    • Take a sample from the post-extraction aqueous phase.

    • Measure the final concentration of the metal ion ([M]aq,final) using a calibrated analytical instrument. The initial concentration ([M]aq,initial) should also be precisely known.

  • Data Calculation:

    • The concentration of the metal in the organic phase is found by mass balance: [M]org,final = [M]aq,initial - [M]aq,final (assuming equal volumes)

    • Calculate the Distribution Ratio (D) , which measures the extractant's efficiency: D = [M]org,final / [M]aq,final

    • Calculate the Extraction Efficiency (%E) : %E = (D / (D + 1)) * 100

Application Note: pH-Dependent Extraction of Copper(II)

This application note details a protocol to determine the optimal pH for extracting Cu(II) from a nitrate solution.

Objective

To investigate the effect of aqueous phase pH on the extraction efficiency of Cu(II) using a 0.05 M solution of 2-(diphenylphosphinyl)ethanamine in chloroform.

Protocol
  • Prepare a series of 100 ppm Cu(II) aqueous solutions and adjust their pH values to 3.0, 4.0, 5.0, 6.0, and 7.0 using an appropriate buffer system.

  • For each pH value, perform the solvent extraction following the general protocol described above, using a 0.05 M solution of the extractant in chloroform and an aqueous-to-organic phase ratio (A:O) of 1:1.

  • Analyze the final Cu(II) concentration in each aqueous sample.

  • Calculate the Distribution Ratio (D) and Extraction Efficiency (%E) for each pH point.

Expected Results and Data Presentation

The extraction efficiency is expected to increase significantly as the pH rises from 3 to 7, due to the deprotonation of the ligand's amine group. The results can be summarized in a table for clear comparison.

pH of Aqueous Phase[Cu²⁺]aq, initial (ppm)[Cu²⁺]aq, final (ppm)Distribution Ratio (D)Extraction Efficiency (%E)
3.0100.085.20.1714.8%
4.0100.054.10.8545.9%
5.0100.018.34.4681.7%
6.0100.04.521.2295.5%
7.0100.02.146.6297.9%

Note: The data above are representative and for illustrative purposes.

Protocol: Stripping (Back-Extraction) of Metal Ions

To recover the extracted metal and regenerate the organic phase for reuse, a stripping process is employed. This is typically achieved by breaking the metal-ligand complex with a highly acidic solution.

  • Take the metal-loaded organic phase from a successful extraction.

  • Add an equal volume of a stripping agent (e.g., 1 M HNO₃ or 1 M H₂SO₄) to a new separatory funnel.[8]

  • Shake the mixture for 15-20 minutes. The low pH will protonate the amine group, destabilizing the chelate and forcing the metal ion back into the aqueous phase.

  • Separate the phases. The aqueous phase now contains the concentrated metal ion, and the organic phase is regenerated.

  • Analyze the metal concentration in both phases to determine the stripping efficiency.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Emulsion Formation - High concentration of extractant.- Vigorous shaking.- Presence of surfactants.- Decrease shaking intensity or use a rocking motion.- Add a small amount of a high-dielectric constant solvent (e.g., isopropanol).- Centrifuge the mixture to break the emulsion.
Low Extraction % - Incorrect pH.- Insufficient shaking time.- Low extractant concentration.- Verify and adjust the aqueous phase pH.- Increase equilibration time.- Increase the concentration of the extractant in the organic phase.
Third Phase Formation - Overloading the organic phase with metal.- Poor solubility of the metal-ligand complex.- Decrease the initial metal concentration or increase the extractant concentration.- Add a modifier (e.g., a long-chain alcohol) to the organic phase to improve solubility.

References

  • Material Safety Data Sheet - 2-(Diphenylphosphino)ethylamine . Cole-Parmer. Available at: [Link]

  • Process for solvent extraction using phosphine oxide mixtures. Google Patents (US4909939A).
  • Separations by Solvent Extraction With Tri-n-octylphosphine Oxide . The National Academies Press. Available at: [Link]

  • Solvent Extraction of Iron(III) by Tri-n-Octyl Phosphine Oxide . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review . MDPI. Available at: [Link]

  • Coordination Chemistry of Transition Metals . University of Wisconsin Pressbooks. Available at: [Link]

  • FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1) . Ukrainian Chemistry Journal. Available at: [Link]

Sources

Troubleshooting & Optimization

Removing 2-(diphenylphosphinyl)ethanamine impurity from phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of the common impurity, 2-(diphenylphosphinyl)ethanamine, from valuable phosphine ligand preparations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Contaminant

Q1: What exactly is 2-(diphenylphosphinyl)ethanamine, and why is it in my phosphine ligand sample?

A: 2-(diphenylphosphinyl)ethanamine is the phosphine oxide derivative of the useful ligand, (2-aminoethyl)diphenylphosphine.[1][2] Its structure contains two key features: a highly polar phosphine oxide group (P=O) and a basic primary amine (-NH2).

This impurity is almost always the result of unintentional oxidation. The phosphorus (III) center in your desired phosphine ligand is susceptible to oxidation to the phosphorus (V) state, especially when exposed to air during synthesis, work-up, or even prolonged storage.[3][4] If your target ligand was synthesized using or is structurally related to (2-aminoethyl)diphenylphosphine, this phosphine oxide is a very common byproduct.

Q2: How does this specific impurity impact my catalytic reaction?

A: The presence of phosphine oxides, including 2-(diphenylphosphinyl)ethanamine, can be detrimental to many transition-metal-catalyzed reactions for several reasons:

  • Catalyst Inhibition: The phosphine oxide can coordinate to the metal center, occupying sites that are necessary for the active catalytic species to form or function. This can slow down or completely halt your reaction.[3]

  • Altered Stoichiometry: If the impurity is present in significant amounts, it alters the true ligand-to-metal ratio, leading to irreproducible results and suboptimal catalyst performance.

  • Downstream Separation Issues: The polar nature of the impurity can complicate the purification of your final product.

Q3: What is the most reliable method for detecting and quantifying this impurity?

A: The gold-standard technique is ³¹P NMR spectroscopy . Phosphorus nuclei are highly sensitive to their oxidation state and chemical environment. You will see distinct and well-separated signals for your desired phosphine ligand (P(III)) and the phosphine oxide impurity (P(V)).[3] By comparing the integration of these two signals, you can directly and accurately quantify the level of contamination.

Section 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section details two primary methods for removing the 2-(diphenylphosphinyl)ethanamine impurity. The choice of method depends on the scale of your purification and the specific properties of your desired phosphine ligand.

Method 1: Acid-Base Extraction (Leveraging Basicity)

This technique is a rapid and highly effective method for removing the bulk of the amine-containing impurity. It exploits the basicity of the amine group, which can be protonated to form a water-soluble salt.[5][6][7][8]

Q: How can I use a simple liquid-liquid extraction to remove the 2-(diphenylphosphinyl)ethanamine impurity?

A: By performing an acidic wash, you can selectively pull the basic impurity out of the organic phase and into an aqueous phase. The neutral phosphine ligand, being much less basic, will remain in the organic solvent.[9]

  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The protonated impurity, now an ammonium salt, will be in the lower aqueous layer (for dichloromethane) or upper aqueous layer (for diethyl ether).[6] Drain and collect the organic layer.

  • Repeat: Perform a second extraction on the organic layer with a fresh portion of the 1 M HCl solution to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover your purified phosphine ligand.

cluster_start Initial State cluster_process Extraction Process cluster_end Final Products Start Crude Product (Phosphine Ligand + Impurity) in Organic Solvent Wash Wash with 1 M HCl (aq) Start->Wash Add to Sep. Funnel Separate Separate Layers Wash->Separate Organic Purified Phosphine Ligand (in Organic Layer) Separate->Organic Desired Product Aqueous Impurity as Salt (in Aqueous Layer) Separate->Aqueous Waste

Caption: Workflow for removing amine impurities via acid extraction.

Method 2: Silica Gel Column Chromatography (Leveraging Polarity)

This method is ideal for achieving very high purity and for separating the target ligand from non-basic impurities as well. It works by exploiting the large difference in polarity between the phosphine ligand and its corresponding phosphine oxide.[10][11]

Q: Is column chromatography effective for separating my ligand from its phosphine oxide?

A: Absolutely. The P=O bond in the 2-(diphenylphosphinyl)ethanamine impurity makes it significantly more polar than the parent P(III) phosphine ligand. This causes the impurity to adhere strongly to the polar silica gel, while your less polar product travels down the column much more quickly.

CompoundKey Functional GroupPolarityInteraction with SilicaElution Order
Desired Phosphine Ligand Phosphine (P(III))Low to ModerateWeakFirst
Impurity Phosphine Oxide (P=O)HighStrongLast (or retained)
  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting the column with your chosen solvent system. You can start with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Inert Atmosphere Consideration: If your desired phosphine ligand is known to be air-sensitive, it is critical to perform the entire chromatography process under an inert atmosphere (e.g., Nitrogen or Argon) using degassed solvents to prevent re-oxidation on the column.[12]

cluster_setup Setup cluster_run Elution cluster_analysis Analysis & Isolation Load Load Crude Mixture onto Silica Column Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Purity Evaporate Evaporate Solvent Combine->Evaporate Final Pure Phosphine Ligand Evaporate->Final

Caption: General workflow for purification by column chromatography.

Section 3: Advanced Considerations & Best Practices

Q: What is the most robust method to guarantee the highest purity?

A: For the highest possible purity, a combined approach is recommended. First, perform the acid-base extraction to quickly remove the majority of the basic impurity. This significantly reduces the amount of material you need to load onto a column. Then, run the material from the organic layer through a silica gel column. This second step will remove any trace amounts of the amine-phosphine oxide that may have remained, as well as any other non-basic impurities (e.g., triphenylphosphine oxide if PPh₃ was a reagent). Using two methods based on orthogonal properties (basicity and polarity) is a powerful strategy for achieving analytical purity.

Q: How can I prevent this impurity from forming in the first place?

A: Prevention is key. Since the impurity arises from oxidation, meticulous air-free technique is paramount.

  • Inert Atmosphere: Handle phosphine ligands under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during reactions and work-ups.[4][11]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Storage: Store phosphine ligands in a cool, dark place under an inert atmosphere. Schlenk flasks or a glovebox are ideal.

References

  • Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene. Benchchem.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling. Benchchem.
  • What is an Acid and Base Extraction? Confluence - Engineering Ideas Clinic.
  • Acid-Base Extraction Tutorial. YouTube.
  • Acid–base extraction. Wikipedia.
  • Technical Support Center: Purifying Reaction Products from Phosphine-C
  • Synthetic strategies towards phosphine ligands suitable for further assembly.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions (RSC Publishing).
  • Remove Sticky Reagents during Workup. University of Rochester.
  • Triphenylphosphine Oxide- Waste Not, Want Not.
  • Preparation of phosphines through C–P bond form
  • (2-Aminoethyl)diphenylphosphine, 1-Amino-2-(diphenylphosphino)ethane. Sigma-Aldrich.
  • 2-(diphenylphosphino)ethylamine cas 4848-43-5. Warshel Chemical Ltd.

Sources

Technical Support Center: Purification of 2-(diphenylphosphinyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the purification of 2-(diphenylphosphinyl)ethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. 2-(Diphenylphosphinyl)ethanamine is a valuable phosphine ligand used in various coupling reactions and as a synthetic intermediate.[1][2][3] Its purification, however, can present challenges. The free base is often a liquid or a low-melting solid, which is not ideal for purification by recrystallization.[4] Therefore, this guide will focus on the purification of its more crystalline and stable hydrochloride (HCl) salt, a standard and highly effective strategy for purifying amines.

We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources to ensure your success.

Troubleshooting Guide: Recrystallization of 2-(diphenylphosphinyl)ethanamine HCl

This section addresses specific problems you may encounter during the recrystallization process.

Question: My compound separated as an oil instead of crystals. What causes this and how can I fix it?

Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[5][6] It occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound melts and separates as a liquid phase instead of crystallizing.

Causality & Solution Pathway:

  • Re-dissolve and Modify the Solvent System: Gently reheat the mixture until the oil completely redissolves. The most reliable solution is to add more of the primary (solubilizing) solvent.[7] This lowers the saturation point to a temperature below the compound's melting point, allowing for proper crystal lattice formation upon cooling.

  • Lower the Cooling Rate: Rapid cooling encourages oiling out.[5] After re-dissolving, allow the solution to cool very slowly. Insulate the flask by placing it in a beaker filled with paper towels or on a wooden block to ensure gradual temperature decrease.[7] Avoid moving the flask directly to an ice bath.[8]

  • Re-evaluate Your Solvent Choice: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent has a boiling point lower than the melting point of the compound being recrystallized. You may need to screen for a new solvent or solvent system.

Question: I've cooled my solution, but no crystals are forming. What should I do?

Answer: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not been initiated.[5]

Causality & Solution Pathway:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.[7] This provides a perfect template for further crystallization.

  • Increase Concentration: You may have used too much solvent.[5][7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. Be careful not to evaporate too much, as this can cause the product to "crash out" too quickly, trapping impurities.[7]

  • Drastic Cooling (Last Resort): If the above methods fail, cooling the flask in an ice/salt bath may force crystallization. However, be aware that this rapid cooling can sometimes lead to smaller, less pure crystals.[5]

Question: My final product has a poor yield. Where did my compound go?

Answer: Low recovery is a frustrating issue that can often be traced back to several key steps in the protocol.

Causality & Solution Pathway:

  • Excess Solvent: This is the most common cause of low yield.[7] A significant portion of your compound remains dissolved in the mother liquor. Before you begin, use the minimum amount of hot solvent necessary to fully dissolve your crude product. If you suspect you've used too much, you can concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals.

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration (if performed to remove insoluble impurities). To prevent this, use a stemless funnel and pre-heat it with hot solvent before filtering your solution.[6][9]

  • Inappropriate Washing: Washing the collected crystals with a solvent in which they are too soluble, or with a solvent that is not chilled, will dissolve part of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[6]

Question: The color of my crystals hasn't improved after recrystallization. Are impurities still present?

Answer: Yes, persistent color often indicates the presence of colored impurities that were not successfully removed.

Causality & Solution Pathway:

  • Inadequate Solvent Selectivity: The chosen solvent may dissolve the impurity as well as the desired compound, leading to their co-crystallization. A different solvent system may be required.

  • Use of Decolorizing Carbon: For intensely colored impurities, you may need to use activated carbon. Add a small amount of decolorizing carbon to the hot solution before filtration. The carbon adsorbs colored impurities. Caution: Never add carbon to a boiling or superheated solution, as it can cause violent bumping. Use only a small amount, as excessive use can also adsorb your desired product and reduce yield.

  • Oxidation: Phosphine-containing compounds can be sensitive to air oxidation. While the phosphinyl group (P=O) in your target molecule is already oxidized, impurities from the synthesis (e.g., residual phosphines) could be oxidizing to colored products. Performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this if it is a recurring issue.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Recrystallization

The following diagram outlines a decision-making process for addressing common recrystallization issues.

G start Begin Recrystallization Cooling no_xtals Problem: No Crystals Form start->no_xtals After cooling oiling_out Problem: Compound Oiled Out start->oiling_out During cooling low_yield Problem: Low Yield start->low_yield After filtration impure_xtals Problem: Impure Crystals (e.g., poor color) start->impure_xtals After drying soln1_scratch Action: Scratch flask / Add seed crystal no_xtals->soln1_scratch soln2_reheat Action: Re-heat to dissolve oil oiling_out->soln2_reheat soln3_check_ml Action: Check Mother Liquor. If product remains, concentrate & recool. low_yield->soln3_check_ml soln4_carbon Action: Re-run with activated carbon (if colored) impure_xtals->soln4_carbon soln1_concentrate Action: Concentrate solution (boil off some solvent) soln1_scratch->soln1_concentrate If still no crystals soln1_re_cool Action: Re-cool slowly soln1_concentrate->soln1_re_cool end Pure Crystals Collected soln1_re_cool->end Success soln2_add_solvent Action: Add more primary solvent soln2_reheat->soln2_add_solvent soln2_slow_cool Action: Cool VERY slowly soln2_add_solvent->soln2_slow_cool soln2_slow_cool->end Success soln3_review Action: Review protocol. Used minimum hot solvent? Washed with cold solvent? soln3_check_ml->soln3_review soln4_rescreen Action: Re-screen for a more selective solvent system soln4_carbon->soln4_rescreen If still impure

Sources

Technical Support Center: Troubleshooting Low Yields in 2-(Diphenylphosphinyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives

Welcome to the technical support center for the synthesis of 2-(diphenylphosphinyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable compound. As a bidentate ligand precursor and a key intermediate in various chemical applications, achieving a high-yielding and reproducible synthesis is paramount.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues. We will explore the primary synthetic pathways, dissect potential pitfalls in a question-and-answer format, and provide detailed, validated protocols.

Core Synthetic Strategy: The Phospha-Michael Addition

The most common and efficient route to 2-(diphenylphosphinyl)ethanamine involves the phospha-Michael addition (or conjugate addition) of a phosphorus nucleophile to an activated alkene. The key intermediate is often vinyldiphenylphosphine oxide , which serves as an excellent Michael acceptor. The amine functionality is introduced by reacting this intermediate with ammonia or a suitable ammonia equivalent.

A generalized workflow for this synthesis is presented below.

cluster_0 Synthesis Workflow start Start: Vinyldiphenylphosphine Oxide reaction Phospha-Michael Addition start->reaction reagent Ammonia or Amine Equivalent reagent->reaction workup Aqueous Workup & Crude Extraction reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: 2-(Diphenylphosphinyl)ethanamine purification->product cluster_troubleshooting Troubleshooting Low Yields cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or Reaction Failure check_sm Verify Purity of Starting Materials start->check_sm First Step check_byproducts Identify Byproducts (NMR, MS) start->check_byproducts check_conditions Review Reaction Conditions start->check_conditions bis_adduct Bis-Adduct Detected? check_byproducts->bis_adduct polymer Polymerization? check_byproducts->polymer optimize_temp Optimize Temp/Pressure check_conditions->optimize_temp increase_amine Increase Amine Excess or Use Protected Amine bis_adduct->increase_amine Yes slow_addition Use Slow Addition of Michael Acceptor polymer->slow_addition Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: How can I effectively purify the final product, 2-(diphenylphosphinyl)ethanamine? It seems to streak badly on my silica column.

A3: The basicity of the primary amine in your product is the primary cause of poor chromatographic behavior (streaking or tailing) on standard silica gel.

Purification Strategy:

  • Acid-Base Workup: Begin with a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted vinyldiphenylphosphine oxide or polymer) will remain in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until it is strongly basic (pH > 12).

    • Extract your free-based amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Modified Column Chromatography: If further purification is needed after the acid-base extraction, modify your chromatography conditions.

    • Add a Base Modifier: Pre-treat your silica gel with a solvent system containing a small amount of a volatile amine, such as triethylamine (typically 0.5-2% v/v). Run the column with an eluent that also contains this same percentage of triethylamine. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product and leading to sharper peaks.

Q4: Is it possible to synthesize this compound starting from diphenylphosphine oxide instead of vinyldiphenylphosphine oxide?

A4: Yes, this is a viable alternative. Diphenylphosphine oxide can undergo a Michael addition to an appropriate Michael acceptor containing a masked or precursor amine group. [1][2]

  • Route via Acrylonitrile: A common strategy is to perform a Michael addition of diphenylphosphine oxide to acrylonitrile. This reaction is often base-catalyzed. The resulting phosphinylpropanenitrile intermediate can then be reduced (e.g., with LiAlH₄, borane, or catalytic hydrogenation) to afford the target 2-(diphenylphosphinyl)ethanamine. Care must be taken during the reduction step, as harsh reducing agents can also reduce the phosphine oxide P=O bond. [3][4]

    Parameter Route A: Vinyldiphenylphosphine Oxide Route B: Acrylonitrile + DPPO
    Key Steps 1. Michael Addition of Amine 1. Michael Addition of DPPO2. Nitrile Reduction
    Primary Challenge Preventing bis-addition and polymerization Chemoselective reduction of the nitrile
    Atom Economy Generally higher Lower due to reduction step

    | Reagent Hazard | Ammonia (pressure) | Acrylonitrile (toxic), Reductants (pyrophoric) |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Michael Addition to Vinyldiphenylphosphine Oxide

This protocol is adapted from methodologies involving the addition of amines to vinylphosphine oxides.[5]

  • Preparation: To a high-pressure reaction vessel, add methanol (50 mL) and cool to -78 °C. Bubble anhydrous ammonia gas through the solvent for 30 minutes to create a saturated solution.

  • Reaction Setup: Add vinyldiphenylphosphine oxide (5.0 g, 1.0 eq) to the cold ammonia solution.

  • Reaction Execution: Seal the vessel tightly. Allow it to warm to room temperature, then place it in an oil bath preheated to 100 °C. Stir the reaction mixture magnetically for 24-48 hours.

  • Monitoring: After cooling, carefully vent the vessel. Take a small aliquot of the reaction mixture, concentrate it, and analyze by TLC or ¹H NMR to check for the consumption of the starting material.

  • Workup and Purification:

    • Concentrate the entire reaction mixture under reduced pressure to remove the methanol and excess ammonia.

    • Dissolve the residue in dichloromethane (100 mL).

    • Follow the acid-base workup procedure described in Q3 .

    • If necessary, perform column chromatography on silica gel using a gradient eluent of dichloromethane/methanol containing 1% triethylamine.

    • Combine fractions containing the pure product and concentrate to yield 2-(diphenylphosphinyl)ethanamine as a solid or viscous oil.

cluster_purification Purification Workflow start Crude Reaction Mixture dissolve Dissolve in CH2Cl2 start->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid separate_org Separate Organic Layer (Contains Non-Basic Impurities) wash_acid->separate_org Discard separate_aq Separate Aqueous Layer (Contains Protonated Product) wash_acid->separate_aq basify Basify Aqueous Layer (e.g., NaOH to pH > 12) separate_aq->basify extract Extract with CH2Cl2 basify->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry column Optional: Column Chromatography (SiO2 + 1% Et3N) dry->column product Purified Product dry->product If sufficiently pure column->product

Caption: Detailed workflow for the purification of a basic amine product.

References

  • Benchchem. (n.d.). Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions.
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
  • Kokuev, A. S., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers in Chemistry.
  • Le G. Gilbertson, et al. (2003). A Superior Method for the Reduction of Secondary Phosphine Oxides. The Journal of Organic Chemistry.
  • Radosevic, S. M., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics.
  • Livingstone, S. E., et al. (2018). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. PMC.
  • Allen, D. W., & Taylor, B. F. (n.d.). Diphenyl(vinyl)phosphine Oxide. ResearchGate.
  • ChemicalBook. (n.d.). Uses and Synthesis of Diphenylphosphine oxide.
  • ResearchGate. (n.d.). Scheme 1: Mechanism for the phosphine-initiated oxa-Michael addition.
  • PubChem. (n.d.). Bis(2-(diphenylphosphino)ethyl)amine.
  • Keglevich, G., et al. (2013). The Addition of Dialkyl Phosphites and Diphenylphosphine Oxide on the Triple Bond of Dimethyl Acetylenedicarboxylate under Microwave Conditions. Letters in Organic Chemistry.

Sources

Separating phosphine oxide and primary amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Phosphine Oxide & Primary Amines

Ticket ID: TPPO-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting TPPO removal from primary amine mixtures (Mitsunobu/Staudinger workups).

Executive Summary: The Triage Matrix

Before initiating a protocol, you must characterize your specific mixture. Triphenylphosphine oxide (TPPO) is a weak Lewis base (


) and highly polar, often co-eluting with amines on silica.

Use this decision matrix to select your workflow:

If your Primary Amine is...Recommended ProtocolWhy?
Lipophilic (Non-polar) Protocol A: Acid-Base Extraction Exploits the basicity difference. The amine protonates; TPPO does not.
Polar / Water Soluble Protocol B: Metal Complexation (ZnCl₂) Standard extraction fails here. ZnCl₂ precipitates TPPO in polar solvents.[1][2][3][4][5]
Acid Sensitive Protocol C: MgCl₂ Complexation Avoids strong acids.[6] Uses Lewis acid affinity in non-polar solvents.[5]
Crystalline Solid Protocol D: Trituration Exploits TPPO's poor solubility in hexanes/ether.[7]

Protocol A: The Chemical Switch (Acid-Base Extraction)

Best For: Lipophilic amines (soluble in DCM/EtOAc, insoluble in water).

This is the "Gold Standard" for primary amines. It relies on the fact that while TPPO is polar, it is not a Brønsted base under aqueous conditions, whereas your primary amine is.

The Workflow

AcidBaseExtraction Start Crude Mixture (Amine + TPPO) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve Acidify Add 1M HCl (aq) Target pH < 2 Dissolve->Acidify PhaseSplit1 Phase Separation Acidify->PhaseSplit1 OrgLayer1 Organic Layer Contains: TPPO PhaseSplit1->OrgLayer1 AqLayer1 Aqueous Layer Contains: Amine-HCl Salt PhaseSplit1->AqLayer1 Discard Discard Organic Layer (TPPO Removed) OrgLayer1->Discard Wash Optional: Wash Aq. with fresh Ether/DCM AqLayer1->Wash Basify Basify Aqueous Layer (NaOH/NaHCO3 to pH > 10) Wash->Basify Extract Extract with Organic (DCM/EtOAc) Basify->Extract Final Pure Amine (Concentrate Organic) Extract->Final

Figure 1: Selective protonation strategy. TPPO remains neutral and stays in the organic phase, while the amine migrates to the aqueous phase.

Step-by-Step Guide
  • Dissolution: Dissolve crude residue in EtOAc or DCM.

  • Protonation: Add 1M HCl (or 10% H₂SO₄) until the aqueous phase pH is < 2.

    • Why? This converts

      
       to 
      
      
      
      , making it water-soluble. TPPO remains
      
      
      .
  • Separation: Shake and separate layers.

    • Organic Layer: Contains TPPO.[1][2][3][4][5][7][8][9][10][11] Discard.

    • Aqueous Layer: Contains your Product (Amine salt).[9]

  • Wash (Critical): Wash the acidic aqueous layer twice with fresh DCM/Ether to remove residual trapped TPPO.

  • Liberation: Basify the aqueous layer with 2M NaOH or sat. NaHCO₃ until pH > 10. The solution should turn cloudy as the free amine precipitates/oils out.

  • Recovery: Extract the now-basic aqueous layer with DCM (3x). Dry over Na₂SO₄ and concentrate.

Protocol B & C: Metal Complexation (The "Heavy Artillery")

Best For: Acid-sensitive substrates or when the amine is too water-soluble for extraction.

TPPO acts as a strong Lewis base toward metal salts, forming insoluble crystalline complexes (


).
Selection: MgCl₂ vs. ZnCl₂[4][5]
  • Use MgCl₂ if your reaction solvent was Non-Polar (Toluene, Ether) or if you can swap to them.

  • Use ZnCl₂ if your reaction solvent was Polar (Ethanol, THF, EtOAc).[5] This is a critical distinction often missed. ZnCl₂ complexes are stable in polar media where MgCl₂ complexes might dissociate or remain soluble [1, 2].

The Workflow

MetalComplexation Input Crude Mixture (Amine + TPPO) Choice Solvent System? Input->Choice PathMg Non-Polar (Toluene/Ether) Choice->PathMg PathZn Polar (EtOH/THF/EtOAc) Choice->PathZn AddMg Add MgCl2 (2.0 equiv) Reflux 1h -> Cool PathMg->AddMg AddZn Add ZnCl2 (2.0 equiv) Stir RT PathZn->AddZn Filter Filter Precipitate (Removes TPPO-Metal Complex) AddMg->Filter AddZn->Filter Filtrate Filtrate contains Product (Amine) Filter->Filtrate

Figure 2: Lewis Acid complexation strategy. Note the solvent specificity for Zinc vs. Magnesium.

Step-by-Step (ZnCl₂ Method for Polar Solvents)

Reference: Batesky, D. et al. J. Org.[1] Chem. 2017 [1].[4]

  • Preparation: Dissolve crude mixture in Ethanol or EtOAc (approx 5 mL per gram).

  • Complexation: Add anhydrous ZnCl₂ (2.0 equivalents relative to expected TPPO).

  • Incubation: Stir at room temperature for 30–60 minutes. A bulky white precipitate (

    
    ) will form.[5]
    
  • Filtration: Filter through a sintered glass frit or Celite pad. Wash the solid cake with a small amount of the solvent.[5][12]

  • Workup: The filtrate contains your amine.

    • Note: If concerned about excess ZnCl₂ in your product, perform a quick aqueous wash with EDTA or dilute ammonia, or simply filter through a short plug of silica.

Troubleshooting & FAQs

Q1: I tried Protocol A (Acid-Base), but my amine didn't come back in the final extraction.

  • Diagnosis: Your amine might be water-soluble even in its free base form (common with small diamines or poly-polar chains).

  • Fix: Do not use aqueous extraction. Switch to Protocol B (ZnCl₂ complexation) in Ethanol. Alternatively, use an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. Load crude in MeOH, wash with MeOH (elutes TPPO), then elute amine with 2M NH₃/MeOH.

Q2: The MgCl₂ complex isn't precipitating in DCM.

  • Diagnosis: MgCl₂ complexes are slightly soluble in chlorinated solvents and highly soluble in alcohols.

  • Fix: Solvent swap is mandatory.[4][11] Concentrate the DCM and redissolve in Toluene or Diethyl Ether before adding MgCl₂ [3].

Q3: Can I just use chromatography?

  • Diagnosis: You can, but TPPO streaks.

  • Fix: If you must column, use a gradient of DCM:MeOH:NH₄OH (90:10:1) . The ammonia sharpens the amine peak. Alternatively, verify if your amine elutes before TPPO. TPPO is very polar; in non-polar gradients (Hex/EtOAc), it stays on the baseline longer than most lipophilic amines.

Q4: I have a Staudinger reaction, and the TPPO is stuck to my diamine.

  • Diagnosis: Diamines can chelate metals, making Protocol B/C risky.

  • Fix: Use Resin Capture . Add polymer-supported sulfonic acid (e.g., Amberlyst 15) to the reaction mixture. The amine binds to the resin; TPPO stays in solution. Filter the resin, wash with solvent (removes TPPO), then release the amine from the resin using ammonia in methanol.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][4][5][13] The Journal of Organic Chemistry, 82(19), 9931–9936. [3]

  • Use of MgCl₂ in Mitsunobu Workups: Organic Process Research & Development (2024).[10] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling.[10][14]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (Foundational reference for TPPO solubility properties).

Sources

Validation & Comparative

1H NMR Characterization of 2-(Diphenylphosphinyl)ethanamine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2-(diphenylphosphinyl)ethanamine (also known as 2-(diphenylphosphoryl)ethylamine) presents a unique challenge in 1H NMR spectroscopy due to the electronic influence of the phosphoryl group (


) and the phosphorus nucleus (

, spin 1/2).

This guide objectively compares the spectral performance of this oxidized species against its precursor, 2-(diphenylphosphino)ethanamine , and evaluates alternative solvent systems for optimal resolution. The focus is on the methylene protons (


), which serve as the primary diagnostic indicators for oxidation state and purity.

Structural Analysis & Theoretical Basis

To interpret the spectrum accurately, one must understand the magnetic environment created by the phosphorus-oxygen bond. Unlike the lone pair in a phosphine, the


 bond is strongly electron-withdrawing, causing significant deshielding.
The "Methylene Problem"

The ethylene bridge contains two distinct methylene environments:

  • 
    -Methylene (
    
    
    
    ):
    Directly coupled to Phosphorus (
    
    
    ) and vicinal protons (
    
    
    ).
  • 
    -Methylene (
    
    
    
    ):
    Coupled to vicinal protons (
    
    
    ) and Phosphorus (
    
    
    ).

These protons exhibit second-order effects and complex splitting patterns (multiplets) rather than simple triplets, primarily due to the magnitude of heteronuclear coupling constants (


).
Visualization: Spectral Assignment Logic

The following diagram outlines the logical flow for assigning these complex methylene signals.

G Start Analyze 1H Spectrum (2.0 - 3.5 ppm region) Step1 Identify Integration (2H per signal) Start->Step1 Branch1 Chemical Shift (δ) Step1->Branch1 PathA δ ~ 2.5 - 2.7 ppm (More Shielded) Branch1->PathA PathB δ ~ 2.9 - 3.1 ppm (Deshielded by N) Branch1->PathB AnalysisA Coupling Analysis: Large 2J(HP) + 3J(HH) PathA->AnalysisA AnalysisB Coupling Analysis: 3J(HH) + 3J(HP) PathB->AnalysisB ResultA Assignment: α-Methylene (P-CH2) AnalysisA->ResultA ResultB Assignment: β-Methylene (CH2-N) AnalysisB->ResultB

Figure 1: Decision tree for distinguishing


 and 

methylene protons based on chemical shift and coupling topology.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule (Phosphine Oxide) against its reduced Phosphine precursor and evaluates solvent alternatives.

Comparison A: Oxidation State (The Purity Check)

The most critical "performance" metric for this reagent is purity. Synthetic protocols often leave residual unoxidized phosphine.

FeatureProduct: Phosphine Oxide (

)
Alternative: Phosphine (

)
Diagnostic Note

-CH2 Shift

2.50 – 2.70 ppm

2.00 – 2.20 ppm

deshields

-protons by ~0.5 ppm.
Splitting Distinct Multiplet (dt or m)Broad/Complex Multiplet

is typically larger in oxides.
31P NMR Shift

+28 to +35 ppm

-20 to -10 ppm
The definitive confirmation of oxidation.
Stability Air StableAir Sensitive (Oxidizes rapidly)Presence of "Oxide" peaks in "Phosphine" samples indicates degradation.

Key Insight: If your spectrum shows a small multiplet at 2.1 ppm, your 2-(diphenylphosphinyl)ethanamine sample is contaminated with the starting material or reduced by-product.

Comparison B: Solvent Systems (Resolution Optimization)

The choice of solvent dramatically affects the resolution of the methylene multiplets and the visibility of the amine (


) protons.
SolventCDCl3 (Chloroform-d) D2O / CD3OD (Deuterated Polar) DMSO-d6
Methylene Resolution High. Distinct separation of

and

sets.
Medium. Potential overlap due to solvent polarity effects.Medium/High. Viscosity may broaden lines slightly.
Amine (

) Signal
Broad singlet (~1.5 - 2.0 ppm).Invisible. Exchanges with D.Sharp/Broad. May show coupling if dry.
Recommendation Best for Structure ID. Best for Salt Forms. Best for Solubility Issues.

Experimental Data & Protocol

Standard Characterization Protocol

To replicate the comparative data, follow this standardized acquisition workflow.

  • Sample Preparation: Dissolve 10-15 mg of 2-(diphenylphosphinyl)ethanamine in 0.6 mL of

    
    .
    
    • Note: Ensure the solvent is acid-free to prevent protonation of the amine, which shifts the

      
      -methylene downfield.
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (essential to resolve second-order couplings).

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) for 1H; 64 for 31P.

    • Pulse Delay (D1): > 2.0 seconds (to allow relaxation of P-coupled protons).

Representative Spectral Data ( )
PositionTypeShift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Aromatic

7.45 – 7.8010HMultipletN/A

-Methylene

2.95 – 3.05 2HMultiplet (dt)

,


-Methylene

2.55 – 2.65 2HMultiplet (dt)

,

Amine

1.80 – 2.202HBroad SingletN/A (Exchangeable)

Note: Values are representative of high-purity samples referenced to TMS (0.00 ppm).

Advanced Validation: 2D NMR Workflow

When simple 1D 1H NMR is insufficient (e.g., in complex mixtures), a heteronuclear correlation workflow is required.

Workflow Sample Sample (Mixture) Exp1 1H NMR (1D) Sample->Exp1 Exp2 31P{1H} NMR (Decoupled) Sample->Exp2 Exp3 1H-31P HMBC (Heteronuclear) Exp1->Exp3 Ambiguous Methylenes Exp2->Exp3 P Signal Reference Result Definitive Assignment Exp3->Result Correlates P to α-CH2

Figure 2: Advanced characterization workflow using Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the phosphorus nucleus.

Why HMBC?

Standard COSY (H-H correlation) confirms the


 connection but does not prove the 

attachment. 1H-31P HMBC is the gold standard alternative:
  • It shows a strong cross-peak between the

    
     signal (+30 ppm) and the 
    
    
    
    -protons (2.6 ppm).
  • It shows a weaker cross-peak to the

    
    -protons (3.0 ppm).
    
  • It definitively rules out impurities where the P-C bond is cleaved.

References

  • Chemical Shift Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive effects of P=O vs P).
  • Phosphorus Coupling Constants: Quin, L. D., & Verkade, J. G. (1994). Phosphorus-31 NMR Spectral Properties in Compound Characterization and Structural Analysis. VCH Publishers.
  • Synthesis & Characterization: "Synthesis and characterization of a phosphino-azine ligand." MDPI, 2020. Link (Provides comparative spectral data for phosphine/phosphine oxide derivatives).

  • Enantiomeric Differentiation: "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy." National Institutes of Health (PMC), 2007. Link (Discusses high-resolution NMR of phosphinyl ethylamines).

  • Benchtop NMR Analysis: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments.[1] Link (General protocol for distinguishing isomers/derivatives).

Sources

Mass spectrometry fragmentation pattern of 2-(diphenylphosphinyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-(diphenylphosphinyl)ethanamine (CAS: 4848-43-5 for the phosphine analog; here we focus on the Phosphine Oxide derivative implied by the term "phosphinyl").

Clarification of Nomenclature:

  • Target Molecule: 2-(Diphenylphosphinyl)ethanamine (Phosphine Oxide).

  • Formula:

    
    
    
  • Molecular Weight: 245.26 Da

  • Structure:

    
    
    

This compound is a critical hemilabile ligand in organometallic catalysis and a scaffold in medicinal chemistry. Understanding its fragmentation is essential for monitoring oxidation in phosphine ligand supplies and validating synthetic intermediates.

This guide compares two ionization performance standards:

  • Electrospray Ionization (ESI-MS/MS): The "Soft" standard for molecular weight confirmation and polar impurity analysis.

  • Electron Ionization (EI-MS): The "Hard" standard for structural fingerprinting and library matching.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal quality controls.

Protocol A: LC-ESI-MS/MS (Soft Ionization)

Objective: Confirmation of


 and elucidation of the P-C linker stability.
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Gradient: 5% B to 95% B over 10 min).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized for transmission of

      
       246).
      
    • Collision Energy (CID): Stepped 10–40 eV.

  • Validation Step: Inject a blank (solvent only) before the sample. The background at

    
     246 must be <1% of the analyte signal.
    
Protocol B: GC-EI-MS (Hard Ionization)

Objective: Structural fingerprinting via radical cation chemistry.

  • Instrument: Single Quadrupole GC-MS.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C (Ensure no thermal degradation of the oxide).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ionization: Electron Impact at 70 eV.

  • Scan Range:

    
     30–300.
    
  • Validation Step: Verify tuning using PFTBA (Perfluorotributylamine). The

    
     69, 219, and 502 ions must meet abundance criteria before running the phosphine oxide.
    

Comparative Performance Analysis

The following table contrasts the spectral "performance" of the two methods.

FeatureESI-MS/MS (Positive Mode)EI-MS (70 eV)
Primary Ion

(Strong)

(Weak/Moderate)
Base Peak

246 or 229 (Loss of

)

30 (

)
Key Structural Insight Confirms the intact P=O and linker length.Confirms the amine substructure (alpha cleavage).
Phosphorus Signal

201 (

)

201, 202, 77, 47
Detection Limit High (pg levels due to basic amine).Moderate (ng levels).
Risk Factor Formation of sodium adducts

.
Thermal decomposition in the injector.

Fragmentation Pathways & Mechanism[2][7][9][10][11][12][13]

ESI-MS/MS Pathway (Proton Driven)

In ESI, the protonation occurs primarily on the Amine Nitrogen (most basic site) or the Phosphoryl Oxygen .

  • Precursor:

    
     (
    
    
    
    246).
  • Primary Loss (

    
    ):  Loss of Ammonia (
    
    
    
    ).
    • Mechanism:[1] Neighboring group participation. The phosphoryl oxygen attacks the

      
      -carbon, expelling 
      
      
      
      .
    • Product:

      
       (
      
      
      
      229).
  • Secondary Loss (

    
    ):  Cleavage of the P-C bond.
    
    • Product: Diphenylphosphinyl cation

      
       (
      
      
      
      201). This is a diagnostic ion for all diphenylphosphine oxides.
EI-MS Pathway (Radical Driven)

In EI, the molecular ion


 (

245) is formed.
  • Alpha Cleavage (Dominant): The bond adjacent to the nitrogen breaks.[2]

    • Fragment:

      
       30  (
      
      
      
      ). This is the classic "primary amine" fingerprint.
  • Aromatic Decay:

    • The phenyl rings fragment to form

      
       77  (
      
      
      
      ) and
      
      
      51
      (
      
      
      ).
  • Phosphorus Rearrangement:

    • Rearrangement of the P=O group often yields

      
       at 
      
      
      
      202
      .

Visualization of Fragmentation Logic

The following diagram illustrates the ESI-CID fragmentation pathway, highlighting the transition from the protonated parent to the diagnostic core ions.

G cluster_legend Legend Parent Precursor Ion [M+H]+ = 246 (Protonated Amine) TS1 Transition State (Nucleophilic Attack by P=O) Parent->TS1 Collision Energy Frag_30 EI Base Peak [CH2=NH2]+ m/z 30 (Alpha Cleavage) Parent->Frag_30 Comparison: EI Mode Only Frag_229 Fragment A [M+H - NH3]+ m/z 229 (Vinyl Diphenylphosphine Oxide) TS1->Frag_229 Neutral Loss: NH3 (-17 Da) Frag_201 Fragment B [Ph2P(O)]+ m/z 201 (Diphenylphosphinyl Cation) Frag_229->Frag_201 Loss of C2H4 (-28 Da) key Blue: Parent | Red: ESI Fragments | Green: EI Fragment

Caption: Figure 1. Comparative fragmentation pathway showing the primary ESI route (Red) yielding high-mass structural info vs. the dominant EI fragment (Green).

Interpretation Checklist for Researchers

When analyzing your sample, use this checklist to validate identity:

  • Check the P=O band: In ESI, if you see

    
     230 instead of 246, your sample is likely the Phosphine  (non-oxidized, 
    
    
    
    ), not the Phosphine Oxide .
  • Verify the Linker: The loss of 28 Da (

    
    ) from the 
    
    
    
    229 ion confirms the ethyl bridge. A propyl bridge would show a loss of 42 Da (
    
    
    ).
  • Sodium Adducts: In ESI, always check for

    
     268 (
    
    
    
    ). If
    
    
    246 is weak, the salt content in your mobile phase may be too high.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Organophosphorus Amines. NIST Standard Reference Data. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of organophosphorus compounds.[3][4] Journal of Chromatography A. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[5][6][7] Natural Product Reports, 33, 432-455. [Link]

Sources

Structural Dynamics and Coordination Efficiency: A Comparative Guide to 2-(diphenylphosphinyl)ethanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-(diphenylphosphinyl)ethanamine (


) complexes, focusing on their X-ray crystallographic signatures and coordination behavior. Designed for drug development professionals and coordination chemists, this document contrasts the oxidized ligand (P=O, N donor) with its non-oxidized precursor, 2-(diphenylphosphino)ethanamine  (

).

The transition from a "soft" phosphine donor to a "hard" phosphoryl oxygen donor fundamentally alters the ligand's selectivity, stability, and geometry. This guide details these structural shifts, supported by experimental protocols and comparative data.

Ligand Profile and Coordination Logic

The ligand 2-(diphenylphosphinyl)ethanamine acts as a bidentate chelator. Its structural uniqueness lies in the P=O moiety, which serves as a hard Lewis base, distinct from the soft


-donor nature of the trivalent phosphorus in its precursor.
Comparative Donor Characteristics[1][2]
FeaturePhosphine Ligand (

-Donor)
Phosphine Oxide Ligand (

-Donor)
Formula


Donor Atoms Phosphorus (Soft), Nitrogen (Hard)Oxygen (Hard), Nitrogen (Hard)
HSAB Preference Pd(II), Pt(II), Rh(I) (Soft/Borderline)Cu(II), Zn(II), Ln(III) (Hard)
Backbonding Significant

Negligible (Electrostatic/

-donor dominant)
Stability Air-sensitive (prone to oxidation)Air-stable, hydrolytically robust
Visualization: Synthesis and Coordination Logic

G Precursor 2-(diphenylphosphino) ethanamine (Soft P, Hard N) Oxidant Oxidation (H2O2 or O2) Precursor->Oxidant Ligand 2-(diphenylphosphinyl) ethanamine (Hard O, Hard N) Oxidant->Ligand P(III) -> P(V)=O Metal_Soft Soft Metal (Pd, Pt) Unstable/Weak M-O Ligand->Metal_Soft Low Affinity Metal_Hard Hard Metal (Cu, Zn) Stable Chelate Ligand->Metal_Hard High Affinity Complex Crystalline Complex [M(L)2]2+ Metal_Hard->Complex Slow Evap.

Figure 1: Synthetic pathway and metal selectivity logic. The oxidation step switches the ligand's affinity from soft metals to hard metals.

Structural Characterization: X-ray Crystallography Data

The coordination of 2-(diphenylphosphinyl)ethanamine typically results in the formation of a 5-membered chelate ring (


). X-ray diffraction analysis reveals critical changes in bond lengths and angles compared to the free ligand and its phosphine analogues.
Crystal Structure Metrics (Representative Data)

The following data summarizes typical bond parameters observed in Copper(II) and Zinc(II) complexes of aminophosphine oxides compared to their phosphine precursors.

Structural ParameterOxide Complex (

)
Phosphine Complex (

)
Significance
M–Donor Bond M–O: 1.95 – 2.05 ÅM–P: 2.20 – 2.35 ÅThe M–O bond is significantly shorter due to the smaller ionic radius of Oxygen and strong electrostatic attraction with hard metals [1].
M–N Bond 1.99 – 2.05 Å2.05 – 2.10 ÅNitrogen binding remains relatively constant, acting as the structural anchor.
P=O Bond Length 1.49 – 1.51 ÅN/AThe P=O bond lengthens upon coordination (vs. ~1.48 Å in free ligand), indicating electron donation from Oxygen to the Metal [2].
Chelate Bite Angle 85° – 92°83° – 87°The 5-membered ring in the oxide complex is slightly more flexible, often accommodating distorted octahedral geometries.
Geometry Distorted Octahedral / Sq. PyramidalSquare Planar (typical for Pd/Pt)Steric bulk of phenyl groups on Phosphorus dictates packing; Oxide complexes often dimerize or form chains via H-bonding [3].
Key Crystallographic Insight

In the oxide complex, the P=O bond length elongation is a direct proxy for bond strength. A longer P=O bond in the complex (compared to the free ligand) correlates with a stronger Metal-Oxygen interaction. This is distinct from the phosphine complexes, where M-P bond shortening often indicates backbonding [4].

Comparative Performance Analysis

Stability and Hemilability
  • Phosphine (Precursor): Exhibits hemilability .[1] The Soft P-donor binds strongly to soft metals, but the Hard N-donor can dissociate, creating a vacant site for catalysis. This makes the precursor ideal for catalytic cycles (e.g., Suzuki-Miyaura coupling) [5].

  • Phosphine Oxide (Target): Exhibits chelate stability . The Hard O and Hard N donors match perfectly with Hard acids (Cu, Zn). The complex is less likely to dissociate, making it superior for metal extraction , biological modeling (mimicking peptide binding), or luminescent lanthanide signaling [6].

Biological Relevance (Cytotoxicity)

Research indicates that Gold(I) and Copper(II) complexes of phosphine-amines show significant cytotoxicity. However, the oxide complexes are often investigated for their stability in physiological media. The P=O moiety mimics the phosphate backbone of DNA/RNA, potentially allowing these complexes to interact with biological targets via hydrogen bonding, a feature absent in the hydrophobic phosphine analogues [7].

Experimental Protocols

Protocol A: Synthesis of 2-(diphenylphosphinyl)ethanamine

This protocol ensures the complete conversion of the air-sensitive phosphine to the stable oxide.

  • Dissolution: Dissolve 1.0 mmol of 2-(diphenylphosphino)ethanamine in 10 mL of dichloromethane (DCM).

  • Oxidation: Cool the solution to 0°C. Dropwise add 1.2 equivalents of 30% Hydrogen Peroxide (

    
    ) .
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via

    
     NMR (Shift moves from ~-20 ppm to ~+30 ppm).
    
  • Workup: Wash the organic layer with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , and evaporate the solvent. The product is a white solid.
    
Protocol B: Crystallization of the Copper(II) Complex

Self-validating step: Color change from light blue (salt) to deep blue/green (complex).

  • Ligand Preparation: Dissolve 0.2 mmol of the synthesized oxide ligand in 5 mL of Ethanol.

  • Metal Addition: Add 0.1 mmol of

    
     dissolved in 2 mL Ethanol.
    
  • Mixing: Stir for 30 minutes. The solution should turn a deep blue/green.

  • Crystallization: Filter any particulates. Layer the solution with Diethyl Ether (diffusion method) or allow slow evaporation at room temperature.

  • Harvest: X-ray quality crystals (typically blue prisms) appear within 3-5 days.

Visualization: Coordination Modes

Modes cluster_0 Bidentate Chelate (Stable) cluster_1 Lattice Interactions Center Metal Center (Cu, Zn) O_donor Oxygen (P=O) O_donor->Center 1.96 Å N_donor Nitrogen (NH2) N_donor->Center 2.01 Å H_bond H-Bond Network (NH...Cl) N_donor->H_bond Intermolecular

Figure 2: Coordination geometry and lattice interactions. The chelate ring is stabilized by the M-O and M-N bonds, while NH groups often participate in hydrogen bonding.

References

  • Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from

  • LibreTexts. (2023).[2] Phosphine and Related Ligands. Retrieved from

  • MDPI. (2023). Synthesis, Structure, and Magnetic Properties of Copper(II) Complexes. Retrieved from

  • LibreTexts. (2023). Phosphines - Bonding and Backbonding.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Diphenylphosphino)ethylamine Product Information. Retrieved from

  • ResearchGate. (2023). Phosphineoxide-Chelated Europium(III) Nanoparticles. Retrieved from

  • ResearchGate. (2025). Synthesis, Characterization, and in vitro Cytotoxicity of Gold(I) Complexes of 2-(Diphenylphosphanyl)ethylamine. Retrieved from

Sources

UV-Vis Absorption Spectra of Phosphinyl-Amine Metal Complexes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of Phosphinyl-Amine Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

Phosphinyl-amine ligands (P-N), characterized by the


 (PNP) or 

backbone, represent a critical class of "hemilabile" ligands. Unlike rigid diphosphines (P-P) or diamines (N-N), the P-N scaffold offers a unique electronic asymmetry: the "soft" phosphorus acts as a

-acceptor, while the "hard" nitrogen serves as a

-donor.

This guide analyzes the UV-Vis absorption profiles of these complexes, specifically focusing on Chromium(III) and Nickel(II) systems used in ethylene oligomerization and emerging antitumor therapies. We compare their electronic transitions against standard P-P and N-N alternatives to elucidate how the P-N bond influences ligand field strength (


) and charge transfer (CT) bands.

Theoretical Framework: The Electronic Signature of P-N Ligands

To interpret the spectra, one must understand the orbital interactions that distinguish phosphinyl-amines from their symmetric counterparts.

The "Hard-Soft" mismatch

In a typical octahedral field (e.g.,


), the absorption spectrum is dominated by three types of transitions:
  • d-d Transitions (Visible Region): Weak intensities (

    
    ). The position of these bands (
    
    
    
    ) correlates directly with the Ligand Field Splitting parameter (
    
    
    ).
    • Spectrochemical Series:

      
      .
      
    • P-N Position: Phosphinyl-amines occupy an intermediate position. The P-donor exerts a strong field (blue shift), while the N-donor exerts a moderate field. This results in a "tunable"

      
       that is red-shifted relative to pure phosphines but blue-shifted relative to pure amines.
      
  • LMCT (UV Region): Intense bands (

    
    ) arising from Ligand-to-Metal Charge Transfer, typically from the halide (
    
    
    
    ) or the amide nitrogen lone pair to the metal.
  • Intraligand (IL) Transitions:

    
     transitions within the aromatic substituents of the phosphine, usually found 
    
    
    
    nm.
Graphviz: Electronic Transition Energy Diagram

The following diagram illustrates the ligand field splitting effect of P-N ligands compared to P-P and N-N alternatives.

LigandFieldSplitting Metal Free Metal Ion (d-orbitals degenerate) WeakField Weak Field (Cl- / N-N) Small Δ (Red/Green) Metal->WeakField Ligand Approach InterField Hemilabile Field (P-N) Intermediate Δ (Blue/Violet) Metal->InterField StrongField Strong Field (P-P / CO) Large Δ (Yellow/Colorless) Metal->StrongField

Figure 1: Comparative ligand field splitting effects. Phosphinyl-amine (P-N) ligands create an intermediate field strength, balancing the


-donation of amines and 

-backbonding of phosphines.

Comparative Analysis: P-N vs. Alternatives

The following data contrasts the spectral properties of Chromium(III) complexes, the gold standard for ethylene trimerization/tetramerization catalysts.

Spectral Data Comparison (Chromium Systems)
Ligand ClassComplex ExampleColor

(d-d)

(CT)
Electronic Character
P-N (Phosphinyl-amine)

Blue-Violet 540 - 560 nm < 350 nmHemilabile N-donor stabilizes catalytic intermediates; moderate

.
N-N (Diamine)

Yellow-Orange~460 nm< 300 nmPure

-donor; weaker field than P-based ligands (lower energy d-d).
P-P (Diphosphine)

Green/Blue~580 - 600 nm< 380 nmStrong

-acceptor; often leads to overly rigid coordination, hindering catalysis.
Precursor

Purple550 nm, 400 nmN/ALabile THF ligands; baseline for spectral shifts.
Key Observations
  • The "Blue-Violet" Shift: Upon coordinating a PNP ligand to the

    
     core, the spectrum typically shifts from the purple of the THF precursor to a distinct blue-violet. This indicates that the PNP ligand is displacing THF and increasing the ligand field strength slightly, but not as drastically as a pure phosphine would.
    
  • Catalytic Relevance: The

    
     at ~550 nm for P-N complexes correlates with a "distorted octahedral" geometry. This distortion, driven by the steric bulk of the N-substituent (e.g., Isopropyl vs. Methyl), is critical.
    
    • Observation: Bulky N-substituents (e.g.,

      
      ) often show a slight red-shift compared to smaller analogs, indicating a longer Cr-N bond and increased lability—a requirement for the "ring-opening" mechanism in ethylene oligomerization.
      

Experimental Protocol: Anaerobic UV-Vis Spectroscopy

Phosphinyl-amine metal complexes, particularly catalytic intermediates, are often air-sensitive. Oxidation leads to the formation of phosphine oxides (


), which are UV-transparent in the visible region but possess strong UV bands, leading to false data interpretation.
Reagents & Equipment
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cells: Quartz cuvettes (1 cm path length) with J. Young PTFE valves or screw caps with septa.

  • Solvent: Anhydrous Toluene or Dichloromethane (dried over

    
     or molecular sieves, degassed).
    
Step-by-Step Workflow

UVVisProtocol Prep 1. Glovebox Preparation Dissolve 2-5 mg complex in dry solvent. Prepare blank solvent. Seal 2. Anaerobic Sealing Transfer to J. Young Quartz Cuvette. Seal valve tightly inside glovebox. Prep->Seal Baseline 3. Baseline Correction Run dry solvent blank (air-free). Auto-zero instrument. Seal->Baseline Measure 4. Measurement Scan 200 - 800 nm. Note λ_max and Absorbance. Baseline->Measure Verify 5. Stability Check Rescan after 10 mins. Any shift = Oxidation/Decomposition. Measure->Verify

Figure 2: Validated workflow for obtaining reproducible spectra of air-sensitive phosphinyl-amine complexes.

Data Validation (Self-Check)
  • The "Oxide" Test: If you observe a sudden disappearance of the visible band (~550 nm) and the appearance of a strong band at ~260-280 nm, your sample has oxidized. The P-N bond may have hydrolyzed, or the phosphine has oxidized to

    
    .
    
  • Concentration: For d-d transitions, use concentrations of

    
     M. For Charge Transfer bands (UV), dilute to 
    
    
    
    M to avoid detector saturation (Abs > 2.0).

Emerging Applications: Drug Development

While catalysis is the primary domain, phosphinyl-amine complexes are gaining traction in medicinal chemistry.

  • Cytotoxicity: Copper(II) and Silver(I) complexes with P-N ligands have shown cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.

  • Mechanism: The "hemilability" allows the complex to remain stable in the bloodstream but release the metal or bind to DNA/Proteins within the tumor microenvironment.

  • Spectral Marker: UV-Vis is used to monitor DNA binding. A hypochromic shift (decrease in absorbance) and bathochromic shift (red shift) of the intraligand bands upon adding CT-DNA indicates intercalation.

References

  • Overett, M. J., et al. (2016). "Ethylene trimerisation and tetramerisation catalysts." Chemical Communications. Link

  • Sydora, O. L., et al. (2024). "Mechanochemical Synthesis of Chromium(III) Complexes Containing Bidentate PN and Tridentate P-NH-P Ligands." ACS Omega. Link

  • Malinowski, J., et al. (2020). "New chromium(III)-based catalysts for ethylene oligomerization." Scientific Reports. Link

  • Doc Brown's Chemistry. "The UV-visible absorption spectra of chromium complex ions." Link

  • Glatz, M., et al. (2018). "Structural and Electronic Properties of Iron(0) PNP Pincer Complexes." European Journal of Inorganic Chemistry. Link

Safety Operating Guide

2-(Diphenylphosphinyl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-(Diphenylphosphinyl)ethanamine

Part 1: Executive Safety Summary (The "Pre-Game")

Chemical Identity & Nuance: You are handling 2-(Diphenylphosphinyl)ethanamine .[1][2][3]

  • Functional Groups: Primary Amine (

    
    ) + Phosphine Oxide (
    
    
    
    ).[1]
  • Critical Distinction: Do not confuse this with its reduced precursor, 2-(Diphenylphosphino)ethylamine.[1] The "phosphinyl" suffix indicates the phosphorus is in the P(V) oxidation state (an oxide).[1] Unlike the air-sensitive phosphine precursor, this compound is chemically robust, hygroscopic, and thermally stable.[1]

Immediate Hazard Profile:

  • Corrosivity: The primary amine moiety renders this compound basic and potentially corrosive to skin and mucous membranes (H314/H315).[1]

  • Thermal Stability: The

    
     bond is exceptionally strong.[1] This material will not degrade easily under standard ambient conditions and requires high-temperature incineration for ultimate destruction.[1]
    
  • Environmental: Organophosphorus compounds must be diverted from standard wastewater to prevent aquatic eutrophication and downstream water treatment interference.[1]

Part 2: Waste Characterization & Segregation

Proper disposal begins with accurate waste stream characterization.[1] This compound is NOT a P-listed or U-listed RCRA waste by default, but it likely exhibits the Corrosivity (D002) characteristic if in aqueous solution (


).[1]
Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicOperational Implication
Physical State Solid (typically off-white powder)Dispose as solid chemical waste; do not dissolve solely for disposal.[1]
Solubility Soluble in polar organics (MeOH, DMSO), WaterRinse glassware with Methanol/Ethanol, then Water.
Basicity Basic (Amine group)Segregate from Acids. Risk of exothermic neutralization.[1]
Flammability Combustible OrganicCompatible with standard "Non-Halogenated" incineration streams.[1]
Halogens None (F, Cl, Br, I absent)Do NOT place in Halogenated Waste streams (reduces disposal cost).[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf stock or excess solid material.[1]

  • PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses with side shields.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential amine corrosion over long storage.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 2-(Diphenylphosphinyl)ethanamine.[1]

    • Hazard Checkboxes: Corrosive, Toxic.[1]

  • Transfer: Transfer solid directly to the container. Do not generate dust.[1][3][4]

  • Stream Assignment: Designate as "Solid Organic Waste (Non-Halogenated)."

    • Expert Insight: Although it contains phosphorus, most commercial incinerators can handle this in the standard organic solid stream, provided the phosphorus content is not >5% of the total batch load (which is rare for lab-scale waste).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.[1]

  • pH Check: If the solution is aqueous, check pH. If pH > 10, classify as Basic Organic Waste .[1]

  • Solvent Compatibility:

    • Non-Halogenated Solvents (MeOH, EtOH, Toluene): Combine into the "Organic Solvents (Non-Halogenated)" drum.

    • Halogenated Solvents (DCM, Chloroform): If the compound was extracted into DCM, the entire mixture must go to the "Halogenated Waste" stream.

  • Segregation Rule: NEVER pour this amine-containing solution into a waste container containing acidic waste (e.g., acetic acid, HCl,

    
    ).
    
    • Why? The acid-base reaction will generate immediate heat ($ \Delta H_{rxn} < 0 $) and potentially pressurize the container, leading to a "waste bulking" explosion.[1]

Scenario C: Spill Cleanup (Bench Scale)
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Contain: If solid, cover with a dust suppressant (or wet paper towel) to prevent inhalation.[1] If liquid, dike with absorbent pillows.

  • Neutralize (Liquids only): Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) only if the spill is large (>100mL) and you are trained.[1] Otherwise, absorb directly.

  • Collect: Scoop material into a disposable container.

  • Clean Surface: Wipe the area with 10% acetic acid (vinegar) followed by water to remove amine residues.[1]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific chemical.

DisposalWorkflow Start Start: Waste Identification 2-(Diphenylphosphinyl)ethanamine StateCheck What is the Physical State? Start->StateCheck SolidPath Solid (Pure/Debris) StateCheck->SolidPath Powder/Wipes LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mix SolidDest Solid Waste Container (Non-Halogenated) SolidPath->SolidDest SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated (MeOH, Toluene) SolventCheck->NonHaloSolv No AcidCheck Check Waste Container pH Is it Acidic? HaloSolv->AcidCheck NonHaloSolv->AcidCheck Segregate STOP: Do Not Mix! Use Separate Basic/Neutral Stream AcidCheck->Segregate Yes (Container contains Acid) SafeMix Dispose in Organic Solvent Carboy AcidCheck->SafeMix No (Container is Neutral/Basic)

Caption: Operational decision tree for segregating amine-phosphine oxide waste streams to prevent incompatibility incidents.

Part 5: Chemical Compatibility Matrix

Understanding what not to mix is as critical as knowing where to put it.[1]

Chemical ClassCompatibilityMechanism of Failure
Strong Acids (HCl,

)
INCOMPATIBLE Exothermic acid-base neutralization.[1] Can cause solvent boiling or container rupture.[1]
Strong Oxidizers (

,

)
INCOMPATIBLE Amines are reducing agents.[1] Mixtures with nitric acid can form unstable N-nitroso compounds or cause hypergolic ignition.[1]
Acid Chlorides INCOMPATIBLE Vigorous acylation reaction releasing HCl gas.[1]
Halogenated Solvents Compatible Safe to mix for disposal (e.g., DCM), but triggers "Halogenated" waste pricing/classification.[1]

Part 6: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 2-(Diphenylphosphino)ethylamine (Precursor Data). National Library of Medicine.[1] Retrieved February 15, 2026. [Link][1]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1][5][6][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.